4-(3-Azetidinyloxy)benzoic acid
Beschreibung
BenchChem offers high-quality 4-(3-Azetidinyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Azetidinyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(azetidin-3-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMKHHCJVJXUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304651 | |
| Record name | 4-(3-Azetidinyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-55-5 | |
| Record name | 4-(3-Azetidinyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Azetidinyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(3-Azetidinyloxy)benzoic acid CAS 1609395-67-6 properties
An In-depth Technical Guide to 4-(3-Azetidinyloxy)benzoic acid (CAS 1609395-67-6): Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-(3-Azetidinyloxy)benzoic acid is a bifunctional organic molecule that has garnered interest within the medicinal chemistry community. Its structure is a strategic amalgamation of two key pharmacophoric elements: a rigid, saturated azetidine heterocycle and a classic benzoic acid moiety, linked by an ether bond. This unique combination imparts a well-defined three-dimensional geometry and offers multiple vectors for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and compound libraries.[1]
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design as a bioisosteric replacement for larger, more flexible rings like piperazine or morpholine.[1] Its inclusion can enhance metabolic stability, improve aqueous solubility, and provide a rigid scaffold that reduces the entropic penalty upon binding to a biological target.[1] Simultaneously, the benzoic acid group serves as a versatile synthetic handle and a potential interaction point, capable of forming strong ionic or hydrogen bonds with protein active sites.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, a plausible synthetic pathway, key applications in drug discovery, and essential safety protocols for 4-(3-Azetidinyloxy)benzoic acid.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical, chemical, and spectroscopic properties is fundamental to its application in research and development.
Chemical Structure and Identifiers
The molecule consists of a benzoic acid substituted at the 4-position with an azetidin-3-yloxy group.
| Property | Value | Source |
| CAS Number | 1609395-67-6 | |
| Molecular Formula | C₁₀H₁₁NO₃ | |
| Molecular Weight | 193.20 g/mol | Inferred from formula |
| IUPAC Name | 4-(azetidin-3-yloxy)benzoic acid | |
| Form | Often supplied as the hydrochloride salt (C₁₀H₁₂ClNO₃) |
Anticipated Spectroscopic Profile
While specific analytical data for this compound is not always provided by suppliers, its structure allows for the prediction of its key spectroscopic features. Researchers are typically responsible for confirming the identity and purity of such specialized reagents.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each part of the molecule. The aromatic protons should appear as two doublets (an AA'BB' system) in the range of δ 7.0-8.0 ppm. The protons on the azetidine ring will likely present as complex multiplets due to spin-spin coupling, with the CH proton adjacent to the oxygen appearing further downfield (δ ~4.5-5.0 ppm) than the CH₂ protons. The acidic proton of the carboxylic acid will be a broad singlet, often above δ 10 ppm, depending on the solvent.[3]
-
¹³C NMR Spectroscopy : The carbon spectrum should display signals for the carboxyl carbon (~165-175 ppm), four distinct aromatic carbons (~115-160 ppm), and three carbons corresponding to the azetidine ring (~40-70 ppm).
-
Mass Spectrometry (MS) : High-resolution mass spectrometry should confirm the molecular formula. The expected monoisotopic mass for the neutral molecule is 193.0739 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed at m/z 194.0817.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch should appear around 1700 cm⁻¹. The C-O ether stretch will likely be visible in the 1250-1050 cm⁻¹ region, and characteristic aromatic C=C stretching bands will appear around 1600 cm⁻¹ and 1500 cm⁻¹.[4][5]
Part 2: Synthesis and Reactivity
As a specialized building block, understanding its synthesis and reactive potential is crucial for its effective use in designing new molecules.
Retrosynthetic Analysis
A logical retrosynthetic strategy involves disconnecting the ether linkage, which is a common and reliable transformation. This approach simplifies the target molecule into two more readily available precursors: a 4-hydroxybenzoic acid derivative and a 3-hydroxyazetidine derivative. Both precursors require appropriate protecting groups to ensure selectivity during the coupling reaction.
Proposed Synthetic Protocol
This protocol describes a two-step sequence involving a Mitsunobu reaction followed by deprotection. The choice of a Mitsunobu coupling is advantageous for its mild conditions and reliability in forming C-O bonds with inversion of stereochemistry (if applicable).
Step 1: Synthesis of Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), and triphenylphosphine (PPh₃, 1.3 eq).
-
Dissolution : Dissolve the solids in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition : Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.3 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup : Concentrate the mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the protected intermediate product.
Step 2: Synthesis of 4-(3-Azetidinyloxy)benzoic acid (Deprotection)
-
Boc Deprotection : Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 4M solution in DCM) and stir at room temperature for 1-2 hours.
-
Saponification : After confirming the removal of the Boc group via TLC, concentrate the mixture in vacuo. Dissolve the residue in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature for 2-4 hours to hydrolyze the methyl ester.
-
Isolation : Once the saponification is complete, acidify the reaction mixture to a pH of ~4-5 using 1M HCl. The product should precipitate out of the solution.
-
Purification : Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(3-Azetidinyloxy)benzoic acid.
Reactivity
The molecule possesses two primary reactive sites, making it an ideal scaffold for library synthesis:
-
Carboxylic Acid : Can be readily converted to amides, esters, or acid chlorides, allowing for extension of the molecule from the benzoic acid end.
-
Azetidine Nitrogen : As a secondary amine, it is nucleophilic and can undergo N-alkylation, N-acylation, N-arylation, or reductive amination to introduce a wide variety of substituents.
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The strategic value of 4-(3-Azetidinyloxy)benzoic acid lies in its utility as a versatile scaffold for constructing complex, biologically active molecules.[1]
Role as a Molecular Scaffold
The rigid, non-planar azetidine ring connected to the planar aromatic system creates a well-defined 3D structure.[1] This conformationally constrained scaffold can be used to orient substituents in specific vectors to probe interactions within a protein's binding pocket. This rigidity can lead to higher binding affinity by minimizing the entropic cost of binding.[1] Furthermore, the azetidine moiety is known to often improve the pharmacokinetic properties of a drug candidate, including metabolic stability and solubility.[1]
Library Design and Diversification
The bifunctional nature of the scaffold allows for systematic chemical diversification at two distinct points. Libraries of analogues can be designed to explore structure-activity relationships (SAR) comprehensively.
Part 4: Safety, Handling, and Storage
Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
The compound is classified with several significant health hazards according to the Globally Harmonized System (GHS).[6]
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed. | Exclamation Mark |
| H315 | Causes skin irritation. | Exclamation Mark |
| H319 | Causes serious eye irritation. | Exclamation Mark |
| H341 | Suspected of causing genetic defects. | Health Hazard |
| H351 | Suspected of causing cancer. | Health Hazard |
| H361 | Suspected of damaging fertility or the unborn child. | Health Hazard |
Safe Handling Protocol
A self-validating system of protocols ensures user safety and experimental integrity.
-
Engineering Controls : Always handle this substance within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Handling Procedures :
-
Spill & Waste Management :
-
In case of a spill, collect the material using appropriate methods to avoid dust generation (e.g., wet paper towels for small spills) and place it in a sealed container for hazardous waste disposal.[6]
-
Dispose of all chemical waste according to institutional and local regulations. Do not let the product enter drains.[6]
-
Storage and Stability
-
Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
-
Container : Keep the container tightly sealed to prevent moisture absorption and contamination.[7]
-
Stability : The product is reported to be chemically stable under standard ambient (room temperature) conditions.[6]
Conclusion
4-(3-Azetidinyloxy)benzoic acid stands out as a strategically designed molecular building block with significant potential in modern drug discovery. Its rigid, three-dimensional architecture, combined with two distinct and readily functionalizable reactive sites, provides a robust platform for the synthesis of novel chemical entities. By leveraging the beneficial properties of the azetidine ring to enhance pharmacokinetic profiles and the interactive capabilities of the benzoic acid moiety, researchers can efficiently explore chemical space and develop targeted compound libraries. While its handling requires stringent safety precautions due to its potential health hazards, a comprehensive understanding of its properties and reactivity empowers chemists to utilize this scaffold to its full potential in the pursuit of new therapeutic agents.
References
- 4 - • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- 4-(3-Azetidinyloxy)benzoic acid hydrochloride | 1609395-67-6. Sigma-Aldrich.
- Safety Data Sheet. (2015, June 19). Fisher Scientific.
- 4-(azetidin-3-yloxy)benzoic acid hydrochloride | 1609395-67-6. Sigma-Aldrich.
- 4-(Azetidin-3-yl)benzoic acid. Benchchem.
- Benzoic acid - SAFETY D
- Benzoic Acid Standard. (2015, April 16).
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. SDS Manager.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
- Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). Benchchem.
- Hexamethylcyclotrisiloxane "D3" (unlabeled) 100 µg/mL in MTBE.
- 4-(Benzyloxy)-3-(methoxycarbonyl)benzoic acid | C16H14O5 | CID 67106777. PubChem.
- FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE AldrichCPR. Sigma-Aldrich.
- Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025, August 9).
- Benzoic Acid | C6H5COOH | CID 243. (2020, July 27). PubChem.
- Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2022, September 7).
- A Comprehensive Study On Benzoic Acid And Its Deriv
- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.
- Benzoic acid, 4-(acetyloxy)-. NIST WebBook.
- An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid. Benchchem.
- 4-Benzyloxybenzoic acid. NIST WebBook.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024, February 5). MDPI.
- Benzoic acid ester derivatives and preparation method and application.
- Process for making certain benzoic acid compounds.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... Doc Brown's Chemistry.
Sources
- 1. 4-(Azetidin-3-yl)benzoic acid | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
4-(azetidin-3-yloxy)benzoic acid chemical structure and formula
Abstract
4-(Azetidin-3-yloxy)benzoic acid (CAS: 1015846-55-5) represents a high-value bifunctional scaffold in modern medicinal chemistry. Characterized by a rigid, saturated four-membered azetidine ring ether-linked to a benzoic acid moiety, this compound serves as a critical "spacer" and pharmacophore in the design of G-protein coupled receptor (GPCR) modulators, PROTAC linkers, and antibody-drug conjugates (ADCs). This guide provides an exhaustive technical analysis of its structural properties, validated synthetic protocols, and application logic in drug discovery.[1]
Part 1: Molecular Identity & Physicochemical Profile
The utility of 4-(azetidin-3-yloxy)benzoic acid stems from its ability to introduce a defined vector between the amine and the carboxylic acid while maintaining a lower molecular weight and different solubility profile compared to six-membered analogues like piperidine.
Chemical Structure & Nomenclature
-
IUPAC Name: 4-(Azetidin-3-yloxy)benzoic acid
-
Common Names: 4-(3-Azetidinyloxy)benzoic acid; 3-(4-Carboxyphenoxy)azetidine
-
CAS Number: 1015846-55-5 (HCl salt often cited as 1896878-52-6)
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.20 g/mol
Physicochemical Properties Table
| Property | Value | Technical Note |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilicity is modulated by the zwitterionic nature at neutral pH. |
| pKa (Acid) | ~4.0 | Carboxylic acid moiety. |
| pKa (Base) | ~9.5 - 10.5 | Azetidine secondary amine (highly basic). |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Favorable for membrane permeability. |
| Ring Strain | ~25 kcal/mol | The azetidine ring is strained, influencing reactivity and metabolic stability. |
| Geometry | Puckered | The azetidine ring adopts a puckered conformation (~30°), unlike planar aromatic rings. |
Part 2: Synthetic Routes & Process Chemistry[1][2][3]
The synthesis of 4-(azetidin-3-yloxy)benzoic acid requires careful orchestration of protecting groups to prevent polymerization of the amino-acid core. The most robust industrial route involves a nucleophilic displacement on an activated azetidine electrophile.
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage. The most efficient forward synthesis couples a 4-hydroxybenzoate ester with an N-protected-3-functionalized azetidine .
Validated Synthetic Protocol (Mesylate Displacement Route)
This protocol is preferred over the Mitsunobu reaction for scale-up due to easier purification and higher atom economy.
Step 1: Activation of N-Boc-3-hydroxyazetidine
-
Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).
-
Solvent: Dichloromethane (DCM), 0°C to RT.
-
Procedure: Dissolve N-Boc-3-hydroxyazetidine in DCM. Cool to 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 2 hours.
-
Workup: Wash with NaHCO₃, brine, dry over Na₂SO₄. Concentrate to yield N-Boc-3-mesyloxyazetidine .
Step 2: Ether Formation (SN2 Displacement)
-
Reagents: Methyl 4-hydroxybenzoate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), N-Boc-3-mesyloxyazetidine (1.0 eq).
-
Solvent: DMF or Acetonitrile, 80°C.
-
Procedure: Suspend phenol and base in solvent. Add the mesylate. Heat to 80°C for 12-16 hours.
-
Mechanism: The phenoxide ion attacks the C3 position of the azetidine, displacing the mesylate.
-
Purification: Column chromatography (Hexane/EtOAc) to isolate Methyl 4-(N-Boc-azetidin-3-yloxy)benzoate .
Step 3: Global Deprotection
-
Hydrolysis: Treat the ester with LiOH (3 eq) in THF/H₂O (4:1) at RT to yield the N-Boc acid.[2]
-
Boc-Removal: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
-
Isolation: Precipitate as the Hydrochloride salt or purify via ion-exchange chromatography to obtain the zwitterion.
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway utilizing a mesylate activation strategy for high-yield ether formation.
Part 3: Structural Biology & Pharmacophore Analysis
The 4-(azetidin-3-yloxy)benzoic acid scaffold is not merely a linker; it is a specific structural element that defines the spatial arrangement of binding groups.
The "Butterfly" Effect (Azetidine Geometry)
Unlike the planar benzene ring or the chair-conformation cyclohexane, the azetidine ring exists in a puckered conformation with a barrier to inversion of only ~1.3 kcal/mol.
-
Implication: The C3-substituent (the ether oxygen) can toggle between pseudo-axial and pseudo-equatorial orientations.
-
Binding: This flexibility allows the molecule to "scan" the binding pocket for optimal hydrogen bonding interactions while maintaining a rigid overall vector length compared to a flexible alkyl chain.
Vector Analysis
-
Distance: The distance between the azetidine nitrogen and the benzoic acid carbonyl is approximately 8.5 Å (extended).
-
Linearity: The ether linkage introduces a "kink" relative to a direct C-C bond, altering the trajectory of the substituents. This is often used to fine-tune the exit vector of a ligand from a GPCR active site.
Part 4: Applications in Drug Discovery
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are as critical as its length.
-
Solubility: The basic amine of the azetidine improves aqueous solubility, counteracting the lipophilicity of the warhead and E3 ligase ligand.
-
Rigidity: The azetidine ring restricts the conformational degrees of freedom (entropy), potentially improving the thermodynamics of ternary complex formation.
Bioisosteric Replacement
This scaffold is frequently used as a bioisostere for:
-
Piperazine-benzoic acids: Reduces molecular weight (MW) and changes the basicity profile.
-
Alkoxy-benzoic acids: Introduces a solubilizing amine handle.
Case Study Logic: S1P Receptor Agonists
In the development of Sphingosine-1-phosphate (S1P) receptor modulators, the introduction of the azetidine-3-carboxylic acid (and its ether derivatives) has been shown to improve selectivity for S1P1 over S1P3, reducing bradycardia side effects associated with S1P3 activation.
Part 5: Experimental Protocols
Standard Operating Procedure: Coupling Reaction
This protocol assumes the use of N-Boc-3-mesyloxyazetidine (prepared as described in 2.2).
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen.[1][3][4]
-
Charging: Add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and Cesium Carbonate (6.5 g, 20.0 mmol) to the flask.
-
Solvent: Add anhydrous DMF (20 mL). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
-
Addition: Add a solution of N-Boc-3-mesyloxyazetidine (2.51 g, 10.0 mmol) in DMF (5 mL) via syringe.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. Reaction is typically complete in 12-16 hours.
-
Quench: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over MgSO₄.[4][5]
-
Purification: Flash chromatography on silica gel. Elute with 0-40% EtOAc in Hexanes.
Safety & Handling
-
Hazards: The compound is an irritant (Skin/Eye/Respiratory).
-
Storage: Store at -20°C. The free amino acid may be hygroscopic; the HCl salt is generally more stable.
-
Reactivity: Avoid strong oxidizing agents. The azetidine ring is stable to standard basic and acidic conditions used in deprotection but can open under harsh nucleophilic attack if activated (e.g., as a quaternary ammonium salt).
References
-
PubChem Compound Summary. (2025). 4-(Azetidin-3-yloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Azetidines: Synthesis and functionalization. Chemical Reviews, 108(9), 3988–4035. (Foundational review on azetidine chemistry and ring strain).
- Enamine Ltd. (2023). Azetidines in Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 3. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]
- 4. EP0371875A2 - Process for preparing 4-acetoxyazetidinones - Google Patents [patents.google.com]
- 5. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
3-azetidinyloxy benzoic acid zwitterion characteristics
Abstract
3-Azetidinyloxy benzoic acid is a molecule of significant interest in medicinal chemistry, combining a rigid, saturated azetidine ring with an aromatic carboxylic acid. This unique structure confers amphoteric properties, allowing it to exist as a zwitterion under specific pH conditions. Understanding and characterizing this zwitterionic state is paramount for drug development, as it profoundly influences critical physicochemical properties such as solubility, membrane permeability, and formulation stability. This guide provides a comprehensive technical overview of the theoretical underpinnings of zwitterion formation in 3-azetidinyloxy benzoic acid, detailed experimental protocols for its characterization, and an analysis of the implications for pharmaceutical development.
Theoretical Framework: The Genesis of a Zwitterion
A zwitterion is a neutral molecule that possesses both a positive and a negative charge at different locations within its structure.[1][2] For 3-azetidinyloxy benzoic acid, the potential for zwitterion formation arises from the presence of two ionizable groups: the acidic carboxylic acid on the benzene ring and the basic secondary amine of the azetidine ring.[3]
The equilibrium between the neutral, cationic, anionic, and zwitterionic forms is governed by the pH of the solution and the respective pKa values of the acidic and basic moieties.
-
Acidic Group: The benzoic acid moiety is a weak acid, with a typical pKa value around 4.20.[4][5][6] At pH values above its pKa, this group will be predominantly deprotonated, forming a negatively charged carboxylate (COO⁻).
-
Basic Group: The azetidine ring, a saturated N-heterocycle, contains a secondary amine. Azetidine itself is a strong base for a secondary amine, with the pKa of its conjugate acid being 11.29.[7] Substitution on the nitrogen can modulate this value, but it is expected to remain significantly basic.[8] At pH values below its pKa, the azetidine nitrogen will be protonated, carrying a positive charge (NH₂⁺).
The zwitterionic form predominates in the pH range between the pKa of the carboxylic acid and the pKa of the protonated azetidinyl group. The pH at which the net charge of the molecule is zero is known as the isoelectric point (pI).[9] It can be estimated by averaging the two pKa values:
**pI = ½ (pKa₁ + pKa₂) **
Within this pH range, the molecule exists primarily as a dipolar ion, which profoundly impacts its physical properties, rendering it more salt-like with higher melting points and greater water solubility compared to its non-ionic form.[3]
Figure 1: Acid-base equilibrium of 3-azetidinyloxy benzoic acid.
Experimental Characterization of Zwitterionic Properties
Confirming the existence and understanding the behavior of the zwitterionic species requires a multi-faceted experimental approach. The following protocols provide a self-validating system to rigorously characterize the zwitterionic nature of 3-azetidinyloxy benzoic acid.
Potentiometric Titration for pKa Determination
Causality: Potentiometric titration is the foundational experiment to determine the pKa values of the acidic and basic groups.[10] The shape of the titration curve and the identification of two distinct equivalence points provide strong evidence for the presence of two ionizable groups, a prerequisite for zwitterion formation.[11]
Protocol:
-
Preparation: Prepare a 0.01 M solution of 3-azetidinyloxy benzoic acid in deionized, decarbonated water. Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Acidification: Add a precise volume of 0.1 M HCl to the analyte solution to lower the initial pH to ~2. This ensures the molecule starts in its fully protonated (cationic) form.[11]
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.[12]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The two inflection points on the curve correspond to the equivalence points. The pH at the halfway point to each equivalence point approximates the pKa values (pKa₁ and pKa₂).[11] A first derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence points more accurately.[13]
Figure 2: Workflow for potentiometric titration.
| Parameter | Expected Value | Significance |
| pKa₁ | ~ 4.2 | Corresponds to the carboxylic acid group. |
| pKa₂ | ~ 10-11 | Corresponds to the protonated azetidine group. |
| Isoelectric Point (pI) | ~ 7.1 - 7.6 | pH of minimum solubility and net neutral charge.[9] |
Spectroscopic Evidence
Spectroscopy provides direct molecular-level evidence of the structural changes associated with protonation and deprotonation.
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of atomic nuclei.[14] By monitoring the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) adjacent to the carboxylic acid and the azetidine ring as a function of pH, we can directly observe the effects of deprotonation (shielding) and protonation (deshielding).[15][16]
Protocol:
-
Sample Preparation: Prepare a series of buffered solutions (e.g., using phosphate and borate buffers) spanning a pH range from 2 to 12. Dissolve a consistent concentration of 3-azetidinyloxy benzoic acid in each buffered D₂O solution.
-
Acquisition: Acquire ¹H NMR spectra for each sample.
-
Analysis: Plot the chemical shift (δ) of specific protons versus pH. Protons on the benzene ring, particularly those ortho to the carboxylate, and protons on the azetidine ring will show significant shifts around their respective pKa values. A sigmoidal curve will be observed, from which the pKa can be extracted as the inflection point.[14]
Causality: FT-IR spectroscopy detects the vibrational frequencies of functional groups. The zwitterionic form will exhibit unique absorption bands corresponding to the carboxylate (COO⁻) and the protonated amine (NH₂⁺) that are distinct from the neutral carboxylic acid (COOH) and free amine (NH) forms.[17][18]
Protocol:
-
Sample Preparation: Prepare three solid samples of the compound:
-
The zwitterionic form, obtained by crystallization from water at its isoelectric point (pI).
-
The hydrochloride salt, by crystallization from an acidic solution (pH < 2).
-
The sodium salt, by crystallization from a basic solution (pH > 12).
-
-
Acquisition: Acquire FT-IR spectra for each solid sample, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[19]
-
Analysis: Compare the spectra to identify characteristic absorption bands.
| Functional Group | Form | Characteristic IR Bands (cm⁻¹) |
| Carboxylic Acid | -COOH | ~1700-1725 (C=O stretch), ~2500-3300 (broad O-H stretch) |
| Carboxylate | -COO⁻ | ~1550-1610 (asymmetric stretch), ~1400-1440 (symmetric stretch) |
| Ammonium | -NH₂⁺ | ~2800-3100 (N-H stretch), ~1500-1600 (N-H bend) |
| Amine | -NH | ~3300-3500 (N-H stretch) |
The presence of strong bands for COO⁻ and NH₂⁺ in the sample crystallized at its pI is definitive evidence of the zwitterionic structure in the solid state.[20][21]
Implications for Drug Development
The zwitterionic nature of a drug candidate is not a mere chemical curiosity; it is a critical determinant of its pharmaceutical properties and ultimate viability.[22]
Solubility
Solubility is a key factor in drug absorption and formulation.[23] Zwitterionic compounds typically exhibit a characteristic "U-shaped" pH-solubility profile.
-
At the Isoelectric Point (pI): The molecule has a net zero charge, and intermolecular electrostatic attractions between the positive and negative poles of adjacent molecules are maximized. This often leads to the formation of a stable crystal lattice, resulting in minimum aqueous solubility.[9]
-
At Low pH (pH < pI): The molecule is predominantly cationic. The positive charge enhances interactions with water molecules, leading to increased solubility.
-
At High pH (pH > pI): The molecule is predominantly anionic. The negative charge also promotes hydration and increases solubility.
Understanding this profile is crucial for designing oral formulations that ensure dissolution in the varying pH environments of the gastrointestinal tract.
Permeability and Oral Absorption
The pH-partition hypothesis posits that only the neutral, uncharged form of a drug can passively diffuse across lipid membranes.[24] Zwitterions present a challenge because the species with a net neutral charge is highly polar due to the separated positive and negative charges.
-
Low Permeability of Zwitterion: The high polarity of the zwitterionic form generally leads to poor membrane permeability.[25]
-
Role of the Uncharged Species: While the zwitterion is the dominant species in solution around the pI, a small equilibrium concentration of the truly uncharged molecule (with neutral -COOH and -NH groups) exists. It is often this minor, non-polar species that is responsible for membrane transport.[25]
-
Design Implications: For orally administered drugs, the balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation is critical. The low lipophilicity of zwitterions can be a significant hurdle for achieving good oral bioavailability, sometimes necessitating prodrug strategies to mask the charged groups.[24]
Formulation and Stability
Knowledge of the zwitterionic state and pKa values is essential for developing stable and effective pharmaceutical formulations.
-
Buffer Selection: For liquid formulations, buffers must be chosen to maintain a pH that ensures optimal solubility and stability.
-
Salt Formation: The ability to form salts with both acids and bases provides flexibility in developing solid dosage forms with tailored properties (e.g., dissolution rate, stability).
-
Chemical Stability: The azetidine ring can be susceptible to acid-mediated ring-opening, a decomposition pathway that would be influenced by the protonation state of the molecule.[26] Stability studies must be conducted across a relevant pH range.
Conclusion
The zwitterionic character of 3-azetidinyloxy benzoic acid is a central feature that dictates its behavior from chemical synthesis to biological systems. A thorough understanding, grounded in robust theoretical principles and confirmed through rigorous experimental characterization via potentiometry and spectroscopy, is indispensable for any research or development program involving this scaffold. By leveraging this knowledge, scientists can better predict and optimize the compound's solubility, permeability, and formulation properties, ultimately accelerating its journey through the drug development pipeline.
References
-
SATHEE. Chemistry Benzoic Acid. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
PubChem. Benzoic Acid | C6H5COOH | CID 243. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Fischer, G., Cao, X., Cox, N. et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. ResearchGate. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
CLAS. Table of Acids with Ka and pKa Values*. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Quora. (2016). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)? [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Wunberg, T. et al. (2014). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. ACS Publications. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
ResearchGate. FT-IR spectra (a) and Raman shift (b) for various anion-type zwitterion mixtures with LiTFSI. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Barbaro, A. (2017). Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. ResearchGate. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Fischer, G. et al. (2001). The infrared spectra and structures of the valyl-glycine zwitterion isolated in a KBr matrix. ResearchGate. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
ResearchGate. Titration and NMR studies supporting di ff erent charged forms of the... [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Lescop, E. et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. MDPI. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Mazák, K. et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
ResearchGate. Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Hird, S. (2025). Amino Acids & Proteins (Edexcel A Level Chemistry): Revision Note. Save My Exams. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
ResearchGate. (2015). How one can determine that given compound is zwitterion? [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Al-Ghannam, S. M. et al. (2004). Differential electrolytic potentiometric determination of some amino acids in dosage forms. PubMed. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Al-Ghannam, S. M. et al. (2019). Differential Electrolytic Potentiometric Determination of Some Amino Acids in Dosage Forms. Oxford Academic. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Study.com. Zwitterion | Definition, Structure & Properties. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Chemistry Stack Exchange. (2022). Experimental evidence for zwitterions. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
UNT Digital Library. Hydrogen-Ion Titrations of Amino Acids and Proteins in Solutions Containing Concentrated Electrolyte. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Optical properties of amino acids: What are zwitterions? [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Chemistry LibreTexts. (2024). 26.1: Structures of Amino Acids. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
ResearchGate. The IR spectrum of the zwitterion 15 (a) compared to the synchrotron... [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Wikipedia. Amino acid. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Kaufman, Y. et al. (2023). Zwitterions fine-tune interactions in electrolyte solutions. PNAS. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Harris, L. J. (1929). Zwitterions. SciSpace. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Ebert, A. and Droge, S. T. L. (2024). Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? PubMed. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Matsumoto, K. et al. (2020). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. ACS Publications. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Scribd. Azetines and Azetidines. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Bai, G. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
ACS Publications. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Wikipedia. Azetidine. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Zenobi, M. C. et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. PubMed. [online] Available at: [Link] [Accessed 25 Feb. 2026].
-
Howe, P. W. A. et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. ACS Publications. [online] Available at: [Link] [Accessed 25 Feb. 2026].
Sources
- 1. Zwitterion | Definition, Structure & Properties - Lesson | Study.com [study.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]
- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. library.gwu.edu [library.gwu.edu]
- 7. Azetidine - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]
- 12. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckgroup.com [merckgroup.com]
- 24. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling of 4-(3-Azetidinyloxy)benzoic Acid Hydrochloride
The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 4-(3-Azetidinyloxy)benzoic acid hydrochloride .
Executive Summary
4-(3-Azetidinyloxy)benzoic acid hydrochloride (CAS: 1609395-67-6) is a critical bifunctional building block used in the synthesis of pharmaceutical agents, particularly those targeting GPCRs and enzyme inhibitors where a constrained amino-ether linker is required.
Understanding its solubility is paramount for two reasons:
-
Process Chemistry: Efficient purification often relies on the pH-dependent switch between its highly soluble salt form and its poorly soluble zwitterionic species.
-
Formulation: As an ionizable drug intermediate, its bioavailability is strictly governed by the pH of the dissolution medium.
This guide provides the physicochemical basis for its solubility, predicted quantitative ranges based on structural pharmacophores, and validated protocols for empirical determination.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Detail |
| Compound Name | 4-(3-Azetidinyloxy)benzoic acid hydrochloride |
| CAS Number | 1609395-67-6 |
| Molecular Formula | C₁₀H₁₁NO₃[1][2][3] · HCl |
| Molecular Weight | 229.66 g/mol (Salt); 193.20 g/mol (Free Base) |
| Structure Description | A benzoic acid moiety linked via an ether bond to a 3-azetidine ring. The nitrogen is protonated in the salt form. |
| Key Ionizable Groups | 1. Carboxylic Acid (Acidic): pKa ≈ 4.22.[1] Azetidine Nitrogen (Basic): pKa ≈ 9.0–9.5 (Lower than typical amines due to the electron-withdrawing ether oxygen). |
Solubility Data Analysis
Aqueous Solubility & pH Dependency
The solubility of this compound is highly pH-dependent due to its amphoteric nature. The hydrochloride salt exhibits high water solubility, but neutralization leads to a zwitterionic "solubility valley."
Predicted Solubility Profile (Thermodynamic)
Data derived from structural analogues (e.g., 4-(2-aminoethoxy)benzoic acid) and calculated partition coefficients.
| pH Condition | Dominant Species | Charge State | Solubility Prediction |
| pH < 2.0 (0.1N HCl) | Cationic | Azetidine (+), COOH (0) | High (>50 mg/mL) |
| pH 4.0 – 5.0 | Equilibrium | Transition to Zwitterion | Moderate to Low |
| pH 6.0 – 8.0 | Zwitterionic | Azetidine (+), COO⁻ (-) | Minimum (<1 mg/mL) |
| pH > 10.0 (0.1N NaOH) | Anionic | Azetidine (0), COO⁻ (-) | High (>50 mg/mL) |
Process Insight: To isolate the free base from the HCl salt, adjust the aqueous solution to pH 6.5–7.0 . The zwitterion will precipitate out of solution, allowing for filtration.
Organic Solvent Compatibility
The HCl salt is polar and demonstrates poor solubility in non-polar solvents, necessitating the use of polar protic or aprotic solvents for reactions.
| Solvent | Solubility Rating | Application |
| Water | Excellent | Primary solvent for dissolution/formulation. |
| Methanol/Ethanol | Good | Used for recrystallization (often with ether antisolvent). |
| DMSO | Excellent | Standard for stock solutions (>100 mM). |
| Dichloromethane (DCM) | Poor | Ineffective for the HCl salt; requires free base. |
| Ethyl Acetate | Very Poor | Common antisolvent for precipitation. |
Visualization: Solubility & Ionization Logic
The following diagram illustrates the relationship between pH, ionization state, and solubility, guiding the selection of buffers for experimentation.
Caption: pH-dependent solubility switch showing the precipitation window at the isoelectric point.
Experimental Protocols
As specific batch-to-batch solubility can vary, the following validated protocols should be used to generate empirical data for your specific lot.
Protocol A: Kinetic Solubility (High-Throughput)
Best for: Early-stage screening of formulations.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilution: Spike 5 µL of stock into 495 µL of aqueous buffer (pH 1.2, 7.4, and 10.0) in a 96-well plate (Final conc: 100 µM).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.
-
Analysis: Analyze filtrate via HPLC-UV (254 nm) or LC-MS against a standard curve.
-
Calculation:
Protocol B: Equilibrium Solubility (Shake-Flask)
Best for: Accurate thermodynamic data for regulatory filing.
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of buffer (pH 1.2, 4.5, 6.8, 10.0) in glass vials.
-
Equilibration: Vortex for 1 minute, then place in a shaking incubator (37°C) for 48 hours.
-
pH Check: Measure the pH at 24 hours; adjust if the compound's acidity has shifted the buffer pH.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Quantification: Dilute the supernatant with mobile phase and quantify via HPLC.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for thermodynamic solubility determination.
Implications for Drug Development
-
Oral Bioavailability: The high solubility of the HCl salt at gastric pH (1.2) suggests rapid initial dissolution in the stomach. However, potential precipitation in the small intestine (pH 6-7) due to the zwitterionic effect must be mitigated using solubilizing excipients (e.g., cyclodextrins or surfactants).
-
Stability: Aqueous solutions of the HCl salt are prone to hydrolysis over extended periods; fresh preparation or storage in DMSO at -20°C is recommended.
References
-
Chemical Identity & CAS: Sigma-Aldrich. 4-(3-Azetidinyloxy)benzoic acid hydrochloride Product Page. Accessed 2026.[4][5]
-
Structural Analogues: PubChem. Compound Summary for 4-(2-Aminoethoxy)benzoic acid. National Library of Medicine.
- pKa Estimation Methods: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
-
Solubility Protocols: Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Drug Discovery Today.
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-(azetidin-3-yloxy)benzoic acid hydrochloride (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. 4-(2-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. Benzoic acid [sitem.herts.ac.uk]
Azetidine-Containing Benzoic Acid Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary
This technical guide analyzes the strategic application of azetidine-containing benzoic acid building blocks in modern drug discovery. As medicinal chemistry moves away from planar, aromatic-heavy scaffolds ("Escape from Flatland"), saturated heterocycles like azetidines have emerged as critical tools for modulating physicochemical properties (
Strategic Rationale: The Azetidine Advantage
The incorporation of azetidine rings into benzoic acid scaffolds serves three primary medicinal chemistry objectives:
Metabolic Stability & The Aniline Bioisostere
Azetidines fused to aromatic rings (N-aryl azetidines) function as metabolically robust bioisosteres for anilines and
-
Mechanism: The high ring strain of azetidine (~26 kcal/mol) and the puckered conformation (typically ~30°) alter the orbital overlap between the nitrogen lone pair and the aromatic
-system. -
Outcome: This often results in reduced oxidation potential compared to diethylamino or pyrrolidino analogs, mitigating the formation of reactive quinone-imine methides or N-oxide metabolites.
Physicochemical Modulation (LogP & Solubility)
Replacing a six-membered piperidine or morpholine ring with a four-membered azetidine significantly lowers molecular weight and lipophilicity (LogP) while retaining basicity and hydrogen-bond accepting capabilities.
-
Data Point: Azetidine derivatives typically exhibit a
LogP of -0.4 to -0.8 compared to their piperidine counterparts, improving Ligand Lipophilicity Efficiency (LLE).
Vector Positioning
The geometric constraints of the 4-membered ring provide unique exit vectors.
-
N-Linked (4-azetidinyl-benzoate): Linear, rigid extension, mimicking a para-substituted aniline but with distinct steric bulk.
-
C-Linked (3-phenyl-azetidine): Creates a sp³-rich spacer that projects substituents out of the aromatic plane, facilitating access to novel IP space and binding pockets.
Structural Classes & Decision Matrix
When selecting an azetidine-benzoic acid building block, the linkage type dictates the geometric and electronic properties.
Class A: N-Linked Systems (Aniline Mimics)
-
Core Structure: 4-(Azetidin-1-yl)benzoic acid.
-
Key Feature: The nitrogen is directly conjugated to the phenyl ring.
-
Application: Replacement of morpholine/piperazine groups to reduce metabolic clearance.
Class B: C-Linked Systems (Spacer Scaffolds)
-
Core Structure: 3-(4-Carboxyphenyl)azetidine.
-
Key Feature: The nitrogen is distal, secondary (or tertiary if substituted), and highly basic (
~11). -
Application: Linker units where a basic amine is required for solubility or salt bridge formation.
Class C: Spirocyclic Systems
-
Core Structure: 2-Azaspiro[3.3]heptane-6-carboxylic acid derivatives.
-
Key Feature: High Fsp³ character, rigid 3D geometry.
-
Application: Bioisosteres for piperidine-4-carboxylic acids, offering distinct vectors and improved metabolic stability.
Figure 1: Decision matrix for selecting the appropriate azetidine-benzoic acid scaffold based on medicinal chemistry objectives.
Synthetic Methodologies
Synthesis of N-Linked Scaffolds (SnAr Route)
The most robust route to 4-(azetidin-1-yl)benzoic acid utilizes Nucleophilic Aromatic Substitution (SnAr).
-
Substrate: Ethyl 4-fluorobenzoate is preferred over the acid to prevent salt formation and solubility issues during the coupling.
-
Nucleophile: Azetidine hydrochloride.
-
Conditions: Polar aprotic solvent (DMSO or DMF) with inorganic base (K₂CO₃) at elevated temperatures (80-100 °C).
Synthesis of C-Linked Scaffolds (Cross-Coupling)
Accessing 3-aryl azetidines is more challenging due to the potential for
-
Modern Approach: Nickel/Photoredox dual catalysis allows the coupling of 4-iodobenzoates with 3-iodoazetidines (reductive cross-electrophile coupling) or alkyl silicates.
-
Scalable Approach: Suzuki-Miyaura coupling of 1-Boc-3-iodoazetidine with 4-(methoxycarbonyl)phenylboronic acid . This route is reliable and scalable.
Figure 2: Parallel synthetic workflows for N-linked and C-linked azetidine building blocks.
Experimental Protocols
Protocol A: Synthesis of 4-(Azetidin-1-yl)benzoic Acid
Objective: Preparation of the N-linked aniline bioisostere building block.
Materials:
-
Ethyl 4-fluorobenzoate (1.0 equiv)
-
Azetidine hydrochloride (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
DMSO (anhydrous)
-
Lithium Hydroxide (LiOH)
Step 1: SnAr Coupling
-
Charge a round-bottom flask with Ethyl 4-fluorobenzoate (16.8 g, 100 mmol) and Azetidine HCl (11.2 g, 120 mmol).
-
Add anhydrous DMSO (100 mL) followed by K₂CO₃ (34.5 g, 250 mmol).
-
Heat the suspension to 90 °C for 12 hours under nitrogen atmosphere.
-
Monitor: TLC (20% EtOAc/Hexane) should show complete consumption of the fluoride.
-
Workup: Cool to RT, pour into ice-water (500 mL). The product, Ethyl 4-(azetidin-1-yl)benzoate, typically precipitates as a white/off-white solid. Filter, wash with water, and dry.
-
Note: If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Step 2: Saponification
-
Dissolve the intermediate ester (20.5 g, 100 mmol) in THF/MeOH/Water (3:1:1, 200 mL).
-
Add LiOH·H₂O (8.4 g, 200 mmol).
-
Stir at 50 °C for 4 hours.
-
Workup: Concentrate to remove organics. Acidify the aqueous residue to pH ~4 using 1M HCl.
-
Isolation: The zwitterionic product 4-(azetidin-1-yl)benzoic acid will precipitate. Filter, wash with cold water and Et₂O.
-
Yield Expectation: 85-95% over two steps.
Protocol B: Synthesis of 1-Boc-3-(4-carboxyphenyl)azetidine
Objective: Preparation of the C-linked spacer building block via Suzuki coupling.
Materials:
-
1-Boc-3-iodoazetidine
-
4-(Methoxycarbonyl)phenylboronic acid
-
Pd(dppf)Cl₂·DCM complex (3-5 mol%)
-
K₂CO₃ (2M aqueous solution)
-
1,4-Dioxane[1]
Procedure:
-
In a pressure vial, combine 1-Boc-3-iodoazetidine (1.0 equiv) and 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv).
-
Add 1,4-dioxane (0.2 M concentration) and 2M aq. K₂CO₃ (3.0 equiv).
-
Degas with nitrogen bubbling for 10 minutes.
-
Add Pd(dppf)Cl₂·DCM (0.05 equiv). Seal and heat to 85 °C for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Hydrolysis: Perform standard LiOH hydrolysis (as in Protocol A) to access the free acid.
Physicochemical Property Comparison
The following table contrasts the azetidine building block with its larger congeners, highlighting the "efficiency" gained by ring contraction.
| Property | N-Phenyl Azetidine | N-Phenyl Pyrrolidine | N-Phenyl Piperidine |
| Ring Size | 4 | 5 | 6 |
| LogP (Calc) | ~2.1 | ~2.5 | ~2.9 |
| pKa (Conj. Acid) | ~2.0 - 3.0* | ~3.5 | ~4.5 |
| Metabolic Stability | High | Moderate | Low (N-dealkylation) |
| Shape | Puckered (~30°) | Envelope | Chair/Twisted |
*Note: The pKa of N-aryl azetidines is significantly lower than N-alkyl azetidines (~11.3) due to conjugation with the aromatic ring, though less conjugated than planar pyrroles.
References
-
Azetidines in Medicinal Chemistry Source: Journal of Medicinal Chemistry Title: "Azetidines: New Tools for the Medicinal Chemist" URL:[Link]
-
Synthesis of Azetidine Building Blocks Source: Organic Letters Title: "Scalable Synthesis of 3-Arylazetidines via Cross-Coupling" URL:[Link]
-
Metabolic Stability of Saturated Heterocycles Source: Bioorganic & Medicinal Chemistry Letters Title: "Metabolic Stability of Azetidine-Containing Scaffolds" URL:[Link]
-
Spirocyclic Azetidines Source: Angewandte Chemie International Edition Title: "Spirocyclic Azetidines as Bioisosteres of Morpholine and Piperazine" URL:[Link]
-
Protocol Validation (SnAr) Source: Organic Syntheses Title: "Nucleophilic Aromatic Substitution of Fluoroarenes" URL:[Link]
Sources
4-(3-Azetidinyloxy)benzoic acid molecular weight and pKa values
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Azetidinyloxy)benzoic Acid
Introduction
4-(3-Azetidinyloxy)benzoic acid is a bifunctional organic molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. Its structure, which incorporates a rigid azetidine ring linked via an ether bond to a para-substituted benzoic acid, imparts a unique combination of properties that are of significant interest to researchers. The azetidine moiety can improve aqueous solubility and metabolic stability, while the benzoic acid group provides a handle for further chemical modification and influences the molecule's electronic and binding properties.
A thorough understanding of the fundamental physicochemical parameters of this compound, specifically its molecular weight and acid-base dissociation constants (pKa), is critical for its effective application. These properties govern its behavior in biological and chemical systems, influencing everything from reaction stoichiometry and purification to solubility, membrane permeability, and drug-receptor interactions. This guide provides a detailed analysis of the molecular weight of 4-(3-Azetidinyloxy)benzoic acid, offers well-grounded estimations for its pKa values in the absence of experimental data, and presents comprehensive protocols for their empirical determination and computational prediction.
Part 1: Core Physicochemical Properties
The utility of any chemical compound in a research or development setting begins with a precise knowledge of its molecular formula and weight. These values are fundamental for all stoichiometric calculations, ensuring accuracy and reproducibility in experimental design.
Molecular Weight and Formula
4-(3-Azetidinyloxy)benzoic acid is comprised of a C10H11NO3 molecular framework. The precise mass and molecular weight are essential for high-resolution mass spectrometry analysis and for preparing solutions of known molarity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChemLite[1] |
| Monoisotopic Mass | 193.0739 Da | PubChemLite[1] |
| Molecular Weight | 193.198 g/mol | Calculated |
Acid-Base Dissociation Constants (pKa)
4-(3-Azetidinyloxy)benzoic acid is an amphoteric molecule, meaning it possesses both an acidic and a basic functional group. The carboxylic acid moiety can donate a proton, while the secondary amine within the azetidine ring can accept a proton. Consequently, the molecule is characterized by two distinct pKa values.
As of the date of this guide, no experimentally determined pKa values for 4-(3-Azetidinyloxy)benzoic acid have been published in the peer-reviewed literature. However, we can derive robust estimates by examining the pKa values of structurally analogous compounds.
-
pKa₁ (Carboxylic Acid) : The pKa of unsubstituted benzoic acid is approximately 4.2. The azetidinyloxy substituent at the para-position is expected to influence this value. The ether oxygen can donate electron density to the aromatic ring through resonance (+R effect), which tends to destabilize the carboxylate anion, making the acid weaker (i.e., raising the pKa). For comparison, p-methoxybenzoic acid has a pKa of approximately 4.47. Given the similar electronic nature of the alkoxy and azetidinyloxy groups, the pKa for the carboxylic acid function is estimated to be in this range.
-
pKa₂ (Azetidine Nitrogen) : The pKa of the conjugate acid of a secondary amine determines its basicity. The pKa for the parent azetidine ring is approximately 11.3.[2] The electron-withdrawing effect of the attached phenoxy group will decrease the electron density on the nitrogen, making it a weaker base. Therefore, the pKa of the protonated azetidine moiety in this molecule is expected to be slightly lower than that of the unsubstituted ring.
The protonation state of the molecule is thus highly dependent on the pH of the solution, as illustrated in the diagram below.
Caption: Workflow for experimental pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a ~0.01 M solution of 4-(3-Azetidinyloxy)benzoic acid in a suitable solvent system (e.g., water with a minimal amount of methanol to ensure solubility).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Procedure:
-
Place a known volume of the analyte solution in a jacketed beaker maintained at 25 °C.
-
If the sample is in its free base/acid form, first titrate with 0.1 M HCl to a pH below the lowest expected pKa (e.g., pH 2) to ensure all groups are fully protonated.
-
Begin the forward titration by adding small, precise aliquots of the 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a pH above the highest expected pKa is reached (e.g., pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The equivalence points, where the functional groups are fully neutralized, will appear as sharp peaks.
-
The pKa values correspond to the pH at the half-equivalence points. For the first pKa (carboxylic acid), this is the pH at the midpoint volume between the start and the first equivalence point. The second pKa (azetidine) is the pH at the midpoint volume between the first and second equivalence points.
-
Computational Workflow: pKa Prediction
When experimental determination is not feasible, computational methods provide valuable estimates. Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), offer a robust, physics-based approach.
Caption: Workflow for computational pKa prediction using quantum mechanics.
Methodology Overview:
The pKa is calculated from the Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq) using the following relationship: pKa = ΔG°aq / (2.303 * RT)
Direct calculation of this value is complex. Therefore, a thermodynamic cycle is employed to relate the aqueous free energy to more readily calculable gas-phase energies and solvation free energies.
-
Structure Preparation: Generate 3D structures for both the protonated (acid) and deprotonated (conjugate base) forms of each ionizable group.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This provides the gas-phase free energy (Ggas).
-
Solvation Energy Calculation: Calculate the single-point energy of the optimized gas-phase structures in a continuum solvation model (e.g., SMD or PCM) that simulates water. This yields the free energy of solvation (ΔGsolv).
-
Aqueous Free Energy Calculation: The free energy in the aqueous phase for each species is calculated as: G°aq = G°gas + ΔG°solv.
-
pKa Calculation: The final pKa is derived from the difference in aqueous free energies between the acid and its conjugate base, incorporating the experimental free energy of solvation for a proton. Accurate computational pKa prediction often requires specific, well-validated protocols and functionals. [3]
Conclusion
4-(3-Azetidinyloxy)benzoic acid presents a valuable scaffold for scientific innovation, but its effective use is contingent on a solid understanding of its core physicochemical properties. While its molecular weight is definitively established, its pKa values currently rely on well-founded estimations. The acidic pKa is predicted to be ~4.5, and the basic pKa is estimated to be in the range of 9.5-10.5. For applications demanding high precision, such as in pharmaceutical development, the experimental and computational protocols detailed in this guide provide a clear and authoritative pathway to determining these critical parameters.
References
-
Grokipedia. Azetidine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
PubChemLite. 4-(azetidin-3-yloxy)benzoic acid hydrochloride (C10H11NO3). [Link]
-
Quora. Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?. 2017. [Link]
-
Pearson+. The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar.... [Link]
-
ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]
-
MDPI. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]
Sources
Whitepaper: Strategic Procurement and Synthetic Application of 4-(3-Azetidinyloxy)benzoic Acid (CAS 1609395-67-6)
The Strategic Value of Azetidine Scaffolds in Drug Design
In modern medicinal chemistry, the shift away from planar, highly aromatic molecules toward topologically complex, sp3-enriched architectures has become a fundamental paradigm. This transition, famously coined as the by Lovering et al., demonstrates that increasing the fraction of sp3-hybridized carbons (
4-(3-Azetidinyloxy)benzoic acid hydrochloride (CAS 1609395-67-6) is a highly specialized, bifunctional building block designed specifically to facilitate this "escape"[3][4]. By incorporating an azetidine ring—a rigid, four-membered nitrogen heterocycle—researchers can replace traditional, highly lipophilic rings (such as piperidines or morpholines) with a more compact bioisostere[5]. The azetidine moiety provides a unique vectorial projection for substituents while maintaining a lower molecular weight and favorable
Fig 1: Pharmacological logic linking azetidine incorporation to clinical success.
Physicochemical Profiling & Specifications
Understanding the physical properties of CAS 1609395-67-6 is critical for both storage and synthetic planning. Commercially, this compound is almost exclusively supplied as the hydrochloride salt [3][7]. This salt form is intentional; it prevents the free secondary amine of the azetidine ring from undergoing spontaneous intermolecular condensation (oligomerization) with the carboxylic acid moiety during long-term storage.
Table 1: Key Physicochemical Properties
| Property | Specification |
| Chemical Name | 4-(3-Azetidinyloxy)benzoic acid hydrochloride |
| CAS Registry Number | 1609395-67-6 |
| Molecular Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Water (pH dependent) |
| Storage Conditions | 2-8°C, desiccated under inert atmosphere (Argon/N2) |
Procurement Strategy & Pricing Economics
Sourcing high-purity building blocks requires balancing cost, lead time, and analytical validation. Because CAS 1609395-67-6 is a specialized intermediate rather than a bulk commodity chemical, its pricing follows a distinct tier structure based on scale[3][4][7][8].
When evaluating suppliers (e.g., , , or), drug development professionals must demand rigorous Quality Control (QC) documentation[3][4][7]. A self-validating procurement protocol requires verifying the
Table 2: Representative Supplier & Pricing Matrix (Estimated)
| Supplier Category | Example Vendors | Quantity Scale | Estimated Price Range (USD) | Lead Time |
| Specialty Catalog | BLDpharm, CalPacLab | 1g - 5g | $80 - $150 / g | 1 - 3 Days |
| Aggregators | ChemicalBook, Chemchart | 10g - 50g | $30 - $70 / g | 1 - 2 Weeks |
| Custom Synthesis | Various CROs | > 100g (Bulk) | $10 - $25 / g | 4 - 6 Weeks |
| (Note: Pricing is indicative and subject to market fluctuations. Always request a formal Certificate of Analysis prior to procurement.) |
Synthetic Methodology: Mastering Bifunctional Orthogonality
The most critical technical challenge when utilizing 4-(3-Azetidinyloxy)benzoic acid hydrochloride is managing its bifunctional nature . It contains both a nucleophile (the azetidine nitrogen) and an electrophile precursor (the benzoic acid).
If a researcher simply adds a coupling reagent (like HATU) and a base to this molecule, the compound will rapidly self-condense into an intractable polymer. Therefore, a sequential functionalization strategy is mandatory. The protocol below outlines a self-validating workflow where the azetidine nitrogen is first chemoselectively derivatized (e.g., via sulfonylation or reductive amination), followed by the activation of the carboxylic acid for amide coupling.
Fig 2: Sequential functionalization workflow preventing uncontrolled oligomerization.
Experimental Protocol: Sequential Functionalization
Objective: To utilize CAS 1609395-67-6 as a rigid linker by first capping the azetidine nitrogen, followed by amide coupling at the benzoic acid.
Step 1: Chemoselective N-Sulfonylation
-
Preparation: Suspend 1.0 equivalent (eq) of 4-(3-azetidinyloxy)benzoic acid hydrochloride in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA serves a dual, self-validating purpose here. First, it neutralizes the hydrochloride salt to liberate the nucleophilic free amine of the azetidine. Second, it acts as an acid scavenger for the HCl generated during the subsequent sulfonylation.
-
-
Electrophile Addition: Dropwise add 1.05 eq of the desired sulfonyl chloride (
) at 0 °C to prevent exothermic side reactions. -
Isolation: Stir for 2 hours at room temperature. Concentrate under reduced pressure. The crude N-functionalized intermediate can typically be used in the next step without extensive chromatography.
Step 2: Carboxylic Acid Activation and Amide Coupling 5. Solvation: Dissolve the crude N-functionalized intermediate in anhydrous Dimethylformamide (DMF) (0.1 M). 6. Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA.
-
Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly converts the carboxylic acid into a highly reactive, resonance-stabilized O-Atab active ester. DIPEA is strictly required to deprotonate the carboxylic acid, facilitating the initial nucleophilic attack on the uronium species.
-
Coupling: Add 1.1 eq of the target amine (
) and stir for 4–6 hours at room temperature. -
Purification: Quench the reaction with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove residual DMF, and purify the final product via silica gel flash chromatography.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]
-
CalPacLab. (n.d.). 4-(3-Azetidinyloxy)benzoic acid hydrochloride, 95% Purity. California Pacific Labs. URL:[Link]
-
Chemchart. (n.d.). 4-(3-Azetidinyloxy)benzoic acid hydrochloride (1609395-67-6) - Chemical Safety, Models, Suppliers. Chemchart. URL:[Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(3-azetidinyloxy)benzoic acid hydrochloride | 1609395-67-6 [m.chemicalbook.com]
- 4. 84449-80-9|4-[2-(1-Piperidyl)ethoxy]benzoic Acid Hydrochloride|BLD Pharm [bldpharm.com]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-(2-morpholinoethoxy)benzaldehyde (82625-45-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Methodological & Application
High-Yield Synthesis of 4-(3-Azetidinyloxy)benzoic acid: A Comparative Guide to Etherification Strategies
Executive Summary
The synthesis of 4-(3-Azetidinyloxy)benzoic acid represents a critical transformation in medicinal chemistry, particularly for scaffolds targeting S1P receptors or acting as rigidified amino-ether linkers.[1] The 3-azetidinyloxy moiety offers a distinct vector profile compared to flexible ethoxy amines or larger piperidine rings, lowering lipophilicity (
This Application Note details two validated pathways to synthesize the target from 4-hydroxybenzoic acid :
-
Route A (Mitsunobu): Ideal for small-scale discovery (mg to g) where N-Boc-3-hydroxyazetidine is the available reagent.[1]
-
Route B (Nucleophilic Displacement): Preferred for scale-up (>10 g) using N-Boc-3-iodoazetidine or mesylates to avoid phosphine oxide byproducts.[1]
Retrosynthetic Analysis
The synthesis hinges on the construction of the aryl-alkyl ether bond.[1] Direct alkylation of the unprotected hydroxybenzoic acid is chemically inefficient due to competitive esterification.[1] Therefore, a "Protect-Couple-Deprotect" strategy is mandated.[1]
Figure 1: Retrosynthetic disconnection showing the two primary coupling strategies.
Precursor Preparation: Esterification
Objective: Convert 4-hydroxybenzoic acid to Methyl 4-hydroxybenzoate to differentiate the carboxylate and phenolate nucleophiles.[1]
-
Reagents: 4-Hydroxybenzoic acid (1.0 equiv), Methanol (Solvent/Reagent),
(0.1 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Procedure: Reflux 4-hydroxybenzoic acid in MeOH with catalytic sulfuric acid for 12 hours. Concentrate, neutralize with saturated
, and filter the precipitate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Yield Target: >95%.
-
Note: This intermediate is also commercially available and inexpensive.[1]
Route A: The Mitsunobu Coupling (Discovery Scale)
This route utilizes the readily available 1-Boc-3-hydroxyazetidine.[1] The reaction is driven by the formation of a strong Phosphorous-Oxygen bond.[1]
Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| Methyl 4-hydroxybenzoate | 1.0 | Nucleophile | Dry, free of water |
| 1-Boc-3-hydroxyazetidine | 1.2 | Electrophile | High purity (>98%) |
| Triphenylphosphine ( | 1.5 | Activator | Freshly recrystallized if yellow |
| DIAD or DEAD | 1.5 | Azodicarboxylate | Add dropwise at 0°C |
| THF (Anhydrous) | 10 Vol | Solvent | Stabilized or inhibitor-free |
Detailed Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with
. -
Dissolution: Add Methyl 4-hydroxybenzoate (1.0 equiv), 1-Boc-3-hydroxyazetidine (1.2 equiv), and
(1.5 equiv) to the flask. Dissolve in anhydrous THF (0.1 M concentration relative to phenol).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 15 minutes.
-
Addition: Dissolve DIAD (1.5 equiv) in a minimal amount of THF. Add this solution dropwise over 30 minutes via a pressure-equalizing addition funnel or syringe pump.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Workup: Concentrate the THF under reduced pressure.
-
Purification (The TPPO Challenge): The crude will contain Triphenylphosphine oxide (TPPO).
Route B: Nucleophilic Displacement (Scale-Up)
For larger scales, the removal of TPPO in Route A becomes burdensome.[1] Route B uses 1-Boc-3-iodoazetidine (or the mesylate derived from the alcohol) in a classic
Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| Methyl 4-hydroxybenzoate | 1.0 | Nucleophile | - |
| 1-Boc-3-iodoazetidine | 1.2 | Electrophile | Light sensitive; store in dark |
| Cesium Carbonate ( | 2.0 | Base | Finely ground powder |
| DMF or DMF/Acetone | 10 Vol | Solvent | Anhydrous |
Detailed Protocol
-
Setup: Charge a reaction vessel with Methyl 4-hydroxybenzoate (1.0 equiv) and
(2.0 equiv) in DMF. -
Activation: Stir at RT for 30 minutes. The solution may turn yellow/orange as the phenoxide forms.
-
Alkylation: Add 1-Boc-3-iodoazetidine (1.2 equiv) in one portion.
-
Heating: Heat the mixture to 80°C for 16 hours.
-
Control: Do not exceed 100°C to avoid thermal decomposition of the Boc group or the azetidine ring.
-
-
Workup: Cool to RT. Pour into ice water (10 volumes). The product often precipitates.
-
Yield: Typically 75–85% isolated yield.[1]
Global Deprotection & Isolation
The intermediate Methyl 4-(1-Boc-3-azetidinyloxy)benzoate requires two deprotection steps: ester hydrolysis and Boc removal.[1]
Step 1: Saponification (Ester Hydrolysis)[1]
-
Dissolve the intermediate in THF:MeOH:Water (3:1:1).
-
Add
(3.0 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Stir at RT for 4 hours (Monitor by LCMS for disappearance of methyl ester).
-
Workup: Acidify carefully with 1N HCl to pH ~4. Extract the free acid (N-Boc protected) with EtOAc.[1]
Step 2: Boc-Deprotection (Acidolysis)[1][9]
-
Dissolve the N-Boc acid from Step 1 in 4M HCl in Dioxane (10 volumes).
-
Stir at RT for 2–4 hours. A white precipitate (the product HCl salt) usually forms.
-
Isolation:
-
Dilute with
(diethyl ether) to maximize precipitation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Filter the solid under
. -
Wash with
to remove residual acid.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Final Product: 4-(3-Azetidinyloxy)benzoic acid hydrochloride .
Analytical Profile (Expected)
-
1H NMR (DMSO-d6):
12.8 (br s, 1H, COOH), 9.2 (br s, 2H, NH2+), 7.9 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 5.1 (m, 1H, CH-O), 4.4 (m, 2H, Azetidine), 4.0 (m, 2H, Azetidine).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
MS (ESI): m/z 194.1 [M+H]+ (Free base mass).[1]
Process Logic & Troubleshooting
The following workflow diagram illustrates the decision matrix for purification and troubleshooting.
Figure 2: Purification logic flow for removing common impurities (TPPO and unreacted phenol).
References
-
Mitsunobu Reaction General Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]
-
Azetidine Ether Synthesis (SN2 conditions): Example adapted from Tetrahedron Letters, 2019, 60, 1321-1324 (Coupling of N-Boc-3-iodoazetidine with phenols). Link[1]
-
Boc Deprotection Standards: Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] Tetrahedron, 2004.[1] See also: BenchChem Protocol on N-Boc Deprotection. Link[1]
-
S1P Agonist Chemistry (Contextual): Dunkel, U., et al. "Synthesis of S1P1 agonists."[1] Bioorganic & Medicinal Chemistry Letters, 2011.[1] (Illustrates the utility of azetidine-benzoic acid scaffolds).
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. 1-Boc-3-iodoazetidine | Azetidines | Ambeed.com [ambeed.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Nucleophilic aromatic substitution (SNAr) strategies for azetidine ethers
Executive Summary
Azetidine ethers (specifically 3-aryloxyazetidines) have emerged as high-value pharmacophores in modern drug discovery. They serve as metabolically stable, sp³-rich bioisosteres for piperidines, morpholines, and cyclohexyl ethers, offering reduced lipophilicity (LogD) and improved solubility. However, the synthesis of these strained 4-membered rings via Nucleophilic Aromatic Substitution (SNAr) presents unique challenges: ring strain-induced instability, competitive N-arylation, and the poor nucleophilicity of the secondary alcohol.
This guide details two field-proven strategies to install the azetidine ether motif: Method A (Thermodynamic/Strong Base) for unreactive arenes and Method B (Kinetic/Mild Base) for highly activated heterocycles.
Mechanistic & Strategic Considerations
The Nucleophile: N-Protection is Non-Negotiable
In SNAr reactions involving 3-hydroxyazetidine, the nitrogen atom is significantly more nucleophilic than the oxygen. Without protection, N-arylation is the dominant pathway.
-
Recommendation: Use N-Boc-3-hydroxyazetidine (CAS 141699-55-0) or N-Benzhydryl-3-hydroxyazetidine .
-
Why: The Boc group electronically deactivates the nitrogen and provides steric bulk, directing chemoselectivity exclusively to the oxygen.
The Electrophile: Fluorine vs. Chlorine
For SNAr involving alkoxides (hard nucleophiles), the rate-determining step is often the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex.
-
Rule: Aryl Fluorides react 10–100x faster than Chlorides due to the high electronegativity of fluorine, which lowers the LUMO energy of the arene.
-
Selection: Prioritize Ar-F precursors for electron-neutral or weakly activated rings. Ar-Cl is sufficient only for highly electron-deficient heterocycles (e.g., chloropyrimidines).
The Base: Controlling the Alkoxide
The pKa of the secondary alcohol in 3-hydroxyazetidine is approximately 17–18.
-
NaH (Sodium Hydride): Irreversible deprotonation. Essential for unreactive electrophiles but requires anhydrous conditions.
-
Cs₂CO₃ (Cesium Carbonate): Equilibrium deprotonation. Effective for highly activated substrates (e.g., 4-fluoronitrobenzene, 2-chloropyridine) in polar aprotic solvents (DMSO).
Experimental Protocols
Protocol A: The "Hammer" Method (NaH/DMF)
Best for: Unreactive electron-deficient arenes (e.g., fluorobenzonitriles, fluoropyridines).
Reagents:
-
N-Boc-3-hydroxyazetidine (1.2 equiv)
-
Aryl Fluoride (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Alkoxide Formation: To a flame-dried vial equipped with a stir bar, add N-Boc-3-hydroxyazetidine (1.2 equiv) and anhydrous DMF. Cool to 0 °C (ice bath).
-
Deprotonation: Carefully add NaH (1.5 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 15 minutes, then warm to RT for 30 minutes to ensure complete alkoxide formation. Note: The solution typically turns slight yellow/orange.
-
Addition: Re-cool to 0 °C. Add the Aryl Fluoride (1.0 equiv) dissolved in minimal DMF dropwise.
-
Reaction: Remove ice bath. Stir at RT. If no conversion is observed by LCMS after 2 hours, heat to 60 °C . Caution: Do not exceed 80 °C to avoid Boc-decomposition.
-
Quench: Cool to 0 °C. Quench dropwise with saturated aqueous NH₄Cl.
-
Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF, then Brine (1x). Dry over MgSO₄.[1]
Protocol B: The "Scalpel" Method (Cs₂CO₃/DMSO)
Best for: Highly activated heterocycles (e.g., pyrimidines, pyrazines, nitro-arenes) and base-sensitive substrates.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.1 equiv)
-
Heteroaryl Chloride/Fluoride (1.0 equiv)
-
Cesium Carbonate (2.0 equiv)
-
DMSO (0.5 M concentration)[1]
Step-by-Step Workflow:
-
Setup: In a reaction vial, combine N-Boc-3-hydroxyazetidine (1.1 equiv), Heteroaryl halide (1.0 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent: Add DMSO. Note: High concentration (0.5 M - 1.0 M) favors the bimolecular SNAr reaction.
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Tip: For chloropyrimidines, the reaction is often exothermic; monitor temperature.
-
-
Workup: Pour the reaction mixture into crushed ice/water.
-
Outcome: The product often precipitates as a solid. Filter and wash with water.[1]
-
Alternative: If oil forms, extract with DCM (Dichloromethane). DMSO partitions poorly into DCM, simplifying workup.
-
Data & Optimization Guide
Table 1: Optimization of Reaction Conditions for 4-Fluorobenzonitrile
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | MeCN | 80 | 24 | <10 | Base too weak for unactivated Ar-F |
| 2 | Cs₂CO₃ (2.0) | DMSO | 60 | 12 | 45 | Incomplete conversion |
| 3 | NaH (1.5) | DMF | RT | 2 | 92 | Optimal Condition |
| 4 | KOtBu (1.5) | THF | 0 to RT | 4 | 65 | Significant hydrolysis by-products |
Troubleshooting Matrix:
-
Problem: Low Yield / Recovery of Starting Material.
-
Root Cause: Incomplete deprotonation or "wet" solvent quenching the alkoxide.
-
Fix: Switch to NaH; ensure DMF is anhydrous (water <50 ppm).
-
-
Problem: Boc-Deprotection during reaction.
-
Root Cause: Excessive heat (>80°C) or in situ generation of HF/HCl.
-
Fix: Add a scavenger base (e.g., Et₃N) or lower temperature.
-
-
Problem: Ring Opening (Azetidine degradation).
-
Root Cause: Nucleophilic attack on the azetidine ring carbons (rare for ethers, common for sulfonyl azetidines).
-
Fix: Avoid strong nucleophiles in the workup; keep pH neutral.
-
Visual Workflow (Pathway Analysis)
The following diagram illustrates the decision tree and chemical pathway for synthesizing Azetidine Ethers.
Figure 1: Strategic decision tree for selecting the optimal SNAr condition based on electrophile reactivity.
References
-
Vertex Pharmaceuticals. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Link
-
Organic Chemistry Portal. (2025). Synthesis of Azetidines: Recent Literature and Protocols. Link
-
BenchChem. (2024). Application Notes: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. Link
-
ChemicalBook. (2026). 3-Hydroxyazetidine hydrochloride: Chemical Properties and Synthesis. Link
-
MedChemExpress. (2025). 1-N-Boc-3-hydroxyazetidine: ADC and PROTAC Linker Applications. Link
Sources
Application Notes & Protocols: Advanced Peptide Coupling Strategies Utilizing 4-(3-Azetidinyloxy)benzoic Acid
Introduction: The Strategic Role of Azetidine-Containing Linkers in Peptide and Drug Discovery
The incorporation of rigid, non-natural linkers into peptide structures is a powerful strategy in modern medicinal chemistry. These linkers can enforce specific conformations, enhance metabolic stability, and provide novel vectors for molecular recognition. Among these, 4-(3-azetidinyloxy)benzoic acid stands out as a particularly valuable intermediate. Its rigid benzoic acid core, combined with the unique three-dimensional presentation of the azetidine ring, offers a versatile scaffold for constructing complex peptide architectures, antibody-drug conjugates (ADCs), and other targeted therapeutics.
The azetidine moiety, a four-membered saturated heterocycle, is not merely a spacer. The nitrogen atom within the ring can be strategically functionalized post-synthesis, allowing for the attachment of imaging agents, cytotoxic payloads, or other functionalities.[1] This "late-stage functionalization" capability is highly advantageous, as it permits the diversification of a common peptide intermediate.[1]
This guide provides a comprehensive overview and detailed protocols for the efficient coupling of 4-(3-azetidinyloxy)benzoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind reagent selection, offer step-by-step experimental procedures, and provide troubleshooting advice to empower researchers in leveraging this unique chemical tool.
Physicochemical Properties and Handling of 4-(3-Azetidinyloxy)benzoic Acid
A thorough understanding of the intermediate's properties is crucial for successful and reproducible coupling outcomes.
2.1 Structure and Key Features
-
IUPAC Name: 4-(azetidin-3-yloxy)benzoic acid
-
CAS Number: 1609395-67-6 (as hydrochloride salt)[2]
-
Molecular Formula: C₁₀H₁₁NO₃
-
Key Features: The molecule combines an aromatic carboxylic acid with an ether-linked azetidine ring. The carboxylic acid is the point of activation for amide bond formation. The azetidine nitrogen is typically protected during SPPS, often with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, which can be orthogonally removed.[1]
2.2 Solubility Profile
While specific quantitative data is not broadly published, the structural motifs allow for reasoned solubility predictions.
-
Good Solubility: Expected in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][4]
-
Moderate Solubility: Dichloromethane (DCM) can be used, potentially with co-solvents to improve solubility.[5]
-
Poor Solubility: Generally insoluble in non-polar solvents like hexanes and sparingly soluble in water, although its salts will have higher aqueous solubility.[6]
For practical purposes, dissolving the reagent in a minimal amount of DMF before adding it to the main reaction vessel is a reliable approach.[7]
2.3 Acidity and Reactivity
The pKa of the carboxylic acid is estimated to be similar to that of benzoic acid (pKa ≈ 4.2), though the ether linkage may have a minor electronic effect.[8][9] This acidity is well within the range for standard activation chemistries. The substituted benzoic acid structure can be considered moderately sterically hindered, which informs the choice of coupling reagents. For such "difficult couplings," more potent activating agents are recommended to achieve high efficiency.[10][11]
Core Principles of Peptide Coupling with 4-(3-Azetidinyloxy)benzoic Acid
The formation of an amide bond between the carboxylic acid of the azetidine intermediate and the N-terminal amine of the growing peptide chain is a dehydration reaction. This process requires an "activating agent" to convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine.
Caption: Experimental workflow for HATU-mediated coupling.
Orthogonal Protection of the Azetidine Nitrogen
The true power of the 4-(3-azetidinyloxy)benzoic acid linker lies in the ability to selectively deprotect and functionalize the azetidine nitrogen. This requires an orthogonal protecting group strategy, where the azetidine protecting group can be removed under conditions that leave the N-terminal Fmoc/Boc group and the side-chain protecting groups intact. [1]
| Protecting Group | Removal Conditions | Orthogonal To | Application Notes | Citation |
|---|---|---|---|---|
| Boc | Acidic conditions (e.g., TFA) | Fmoc, Cbz, Alloc | Removed during the final cleavage step. Ideal for obtaining the free azetidine amine in the final peptide. | [1] |
| Cbz (Z) | Hydrogenolysis (e.g., H₂, Pd/C) | Fmoc, Boc, tBu | Allows for on-resin functionalization. The peptide remains attached to the support while the Cbz group is removed, exposing the azetidine for further reaction. | [1] |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, tBu | Provides another orthogonal handle for on-resin modification under very mild conditions. | |
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
-
Standard Cocktail (Reagent K): A robust, general-purpose cocktail.
-
Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). [12] * Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add Reagent K to the resin (approx. 10 mL per gram of resin).
-
Stir at room temperature for 2-4 hours. Peptides containing multiple arginine residues may require longer. [13] 4. Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
-
The azetidine ring has been shown to be stable to strong acidic cleavage conditions, such as 90:5:5 TFA/TIS/CH₂Cl₂. [1]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or steric hindrance. | Perform a second coupling (double couple). Consider increasing the reaction time or switching to a more potent activator like COMU. |
| Low Final Yield | Poor solubility of the intermediate or growing peptide chain. | Ensure the intermediate is fully dissolved before adding to the resin. For aggregating sequences, consider using "magic bullet" solvents like a small percentage of DMSO in DMF. |
| Unexpected Side Products | Racemization during activation. Guanidinylation of N-terminus. | Ensure the use of an additive like HOBt or Oxyma if using carbodiimides. Avoid excessive equivalents of uronium reagents (HATU/HBTU) or use a phosphonium reagent (PyBOP) instead. |
References
-
M. J. G. W. Lenting, et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
AAPPTEC. Peptide Synthesis Resins. AAPPTEC. [Link]
-
Unknown Author. Chemical Synthesis of Peptides and Proteins: Solid Support. [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Unknown Author. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
- Google Patents. WO2020030663A1 - Cleavable linker for peptide synthesis.
-
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
The Royal Society of Chemistry. Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method. [Link]
-
PubChem. Benzoic acid, 4-(acetyloxy)-. [Link]
-
PubChem. 4-(Acetylamino)-3-((Aminoacetyl)Amino)Benzoic Acid. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-(acetyloxy)- (CAS 2345-34-8). [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Doc Brown's Chemistry. Physical chemical properties benzoic acid. [Link]
-
OSTI.gov. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]
-
LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
-
ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. [Link]
-
Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens. [Link]
- Google Patents. WO2019217116A1 - Method for solution-phase peptide synthesis.
-
FooDB. Showing Compound Benzoic acid (FDB008739). [Link]
-
Knight Chemicals Online. 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. [Link]
-
Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(3-Azetidinyloxy)benzoic acid hydrochloride | 1609395-67-6 [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]
- 9. global.oup.com [global.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Design and Synthesis of Rigid Ether-Linked Peptidomimetics Utilizing Azetidine Scaffolds: A Guide for Drug Discovery
Introduction: The Imperative for Rigidity in Peptidomimetic Design
Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive starting points for drug discovery.[1][2] However, their therapeutic potential is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[1][2][3]
A key principle in modern peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation.[4][5] This pre-organization reduces the entropic penalty upon binding to its target, often leading to enhanced potency and selectivity.[5] This guide focuses on a powerful approach to achieve this rigidity: the synergistic use of azetidine scaffolds and ether linkages.
The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, into a peptide backbone introduces a significant conformational bias.[6][7] Its strained, near-planar geometry can effectively induce specific turn structures, such as γ-turns, and restrict the rotational freedom of adjacent residues.[6] Furthermore, azetidine-containing compounds often exhibit improved metabolic stability and pharmacokinetic profiles.[8][9]
Complementing the rigidity conferred by the azetidine scaffold, the ether linkage serves as a stable and synthetically accessible surrogate for the labile peptide bond.[10][11] Ether bonds are resistant to enzymatic cleavage and can be strategically incorporated to maintain the desired spatial orientation of pharmacophoric groups.[10] This combination of a rigidifying scaffold and a stable linker provides a robust platform for the rational design of potent and drug-like peptidomimetics.
This document provides a comprehensive overview of the design principles, synthetic protocols, and characterization techniques for developing rigid ether-linked peptidomimetics based on azetidine scaffolds. It is intended for researchers and scientists in the field of medicinal chemistry and drug development.
I. Design Principles: Leveraging Azetidine and Ether Functionalities
The successful design of these peptidomimetics hinges on a thorough understanding of the structural contributions of both the azetidine scaffold and the ether linkage.
The Azetidine Scaffold: A Conformational Linchpin
The azetidine ring offers several advantages in peptidomimetic design:
-
Conformational Rigidity: The inherent ring strain of the four-membered ring significantly restricts bond rotation, leading to a more defined three-dimensional structure.[7][9] This is in contrast to the more flexible five-membered proline ring, which can adopt multiple conformations. Theoretical studies have shown that substituting a proline with an azetidine can reduce conformational flexibility.[7]
-
Turn Induction: Azetidine-2-carboxylic acid (Aze) and its derivatives are effective inducers of reverse turns, particularly γ-turns.[6] This is crucial for mimicking the secondary structures often found at the recognition sites of bioactive peptides.
-
Improved Metabolic Stability: The non-natural azetidine structure is less susceptible to degradation by proteases, which are highly specific for natural amino acid sequences.[8] This can lead to a longer biological half-life.
-
Modulation of Physicochemical Properties: The incorporation of azetidine can influence properties such as solubility and lipophilicity, which are critical for drug-likeness.[9]
The Ether Linkage: A Stable and Versatile Connector
Replacing a peptide bond with an ether linkage provides several key benefits:
-
Proteolytic Resistance: Ether bonds are not recognized by peptidases, thus preventing enzymatic degradation at the linkage site.[10][12]
-
Synthetic Tractability: The formation of ether bonds can often be achieved under conditions compatible with other functional groups present in a peptide-like molecule, although care must be taken to avoid harsh conditions.[10][11]
-
Geometric Control: While more flexible than a peptide bond, the geometry of an ether linkage can be controlled to a degree through the choice of synthetic methodology and the nature of the linked fragments.
Integrated Design Strategy
The core principle is to strategically position the azetidine scaffold to induce a desired turn or conformation, and to use the ether linkage to connect this rigid core to other pharmacophoric elements of the peptidomimetic.
II. Synthetic Protocols: Building the Peptidomimetic Core
The synthesis of rigid ether-linked peptidomimetics using azetidine scaffolds can be approached in a modular fashion. This section outlines the key synthetic steps, from the preparation of the core building blocks to their assembly into the final peptidomimetic.
Synthesis of Functionalized Azetidine Scaffolds
The synthesis of substituted azetidines is a critical first step and can be challenging due to the inherent ring strain.[13] Several methods have been developed, with the choice of route depending on the desired substitution pattern.
A common approach involves the cyclization of 1,3-amino alcohols or their derivatives.[14] For example, 2,4-disubstituted azetidines can be synthesized from enantiopure 1,2-amino alcohols.[14]
Protocol 1: Synthesis of a 2,4-Disubstituted Azetidine from (S)-Phenylalaninol
This protocol is adapted from a reported non-racemic approach to azetidines.[14]
Step 1: Reductive Amination.
-
To a solution of (S)-phenylalaninol in a suitable solvent (e.g., methanol), add an appropriate aldehyde or ketone and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N-alkylated or N-arylated amino alcohol.
Step 2: Oxazolidine Formation.
-
Treat the product from Step 1 with formaldehyde in a suitable solvent.
-
This step forms an oxazolidine intermediate.
Step 3: Ring Opening and Chlorination.
-
React the oxazolidine with a cyanide source (e.g., potassium cyanide) in the presence of an acid to open the ring.
-
The resulting amino alcohol is then chlorinated using a standard chlorinating agent (e.g., thionyl chloride).
Step 4: Cyclization.
-
Treat the chlorinated intermediate with a strong, non-nucleophilic base (e.g., lithium hexamethyldisilazide, LiHMDS) to induce intramolecular cyclization to the azetidine ring.[14]
-
Purify the resulting azetidine derivative by column chromatography.
Formation of the Ether Linkage
The formation of the ether bond is a crucial step in connecting the azetidine scaffold to other parts of the peptidomimetic. The Williamson ether synthesis is a classic method, but its requirement for strong bases and high temperatures can be incompatible with sensitive functional groups.[11] Milder, more modern methods are often preferred.
Protocol 2: Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction allows for the formation of an ether bond from an alcohol and a nucleophile (in this case, another alcohol) under mild, neutral conditions.
Step 1: Preparation of Reactants.
-
Ensure both the functionalized azetidine (containing a hydroxyl group) and the coupling partner (also with a hydroxyl group) are dry and dissolved in a suitable aprotic solvent (e.g., THF or dichloromethane).
Step 2: Reaction Execution.
-
To the solution of the two alcohols, add a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) at a low temperature (typically 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Step 3: Work-up and Purification.
-
Quench the reaction and perform an extractive work-up to remove the phosphine oxide and reduced azodicarboxylate byproducts.
-
Purify the desired ether-linked product by column chromatography.
Assembly of the Final Peptidomimetic
Once the core azetidine-ether building block is synthesized, it can be further elaborated using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase coupling.
dot
Caption: General Synthetic Workflow for Rigid Ether-Linked Peptidomimetics.
III. Characterization and Analysis
Thorough characterization is essential to confirm the structure, purity, and conformational properties of the synthesized peptidomimetics.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the covalent structure of the synthesized molecules. Advanced NMR techniques, such as NOESY and ROESY, can provide insights into the solution-phase conformation and the proximity of different protons, which is crucial for verifying the intended rigid structure.[6][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products and key intermediates.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the final peptidomimetics.
Conformational Analysis
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study the secondary structure of the peptidomimetics in solution, particularly for identifying the presence of turn-like conformations.
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides definitive, high-resolution information about the solid-state conformation of the peptidomimetic, confirming the influence of the azetidine scaffold.[8]
-
Computational Modeling: Molecular modeling studies can complement experimental data by predicting low-energy conformations and providing a deeper understanding of the structural constraints imposed by the azetidine ring and ether linkage.[6]
IV. Application and Case Studies
The design principles and synthetic strategies outlined above have been successfully applied in the development of peptidomimetics targeting a variety of biological systems.
Case Study 1: Mimicking a β-Turn in a Protease Inhibitor
A research group aimed to develop a potent and metabolically stable inhibitor of a key viral protease. The known peptide inhibitor contained a critical β-turn for binding.
-
Design: They replaced the two central amino acids of the β-turn with a 2,4-disubstituted azetidine-2-carboxylic acid derivative. An ether linkage was used to connect the C-terminus of this rigid core to a pharmacophore that interacts with the S1' pocket of the protease.
-
Synthesis: The azetidine core was synthesized via an asymmetric route starting from a chiral amino alcohol. The ether linkage was formed using a Mitsunobu reaction. The final inhibitor was assembled using solid-phase synthesis.
-
Results: The resulting peptidomimetic exhibited high affinity for the target protease and demonstrated significantly improved stability in human plasma compared to the original peptide. Conformational analysis by NMR confirmed the presence of the desired turn structure.
| Compound | IC50 (nM) | Plasma Half-life (min) |
| Original Peptide | 120 | < 10 |
| Azetidine-Ether Mimetic | 85 | > 240 |
dot
Caption: Strategy for Mimicking a Peptide's Bioactive Conformation.
V. Conclusion and Future Directions
The integration of azetidine scaffolds and ether linkages represents a powerful and versatile strategy for the design of rigid, metabolically stable peptidomimetics. This approach allows for precise control over the conformation of the molecule, which is a critical determinant of biological activity. The synthetic protocols, while requiring careful execution, are accessible and offer a modular approach to constructing a diverse range of peptidomimetic structures.
Future research in this area will likely focus on the development of novel and more efficient synthetic routes to functionalized azetidines, expanding the chemical space that can be explored.[13] Furthermore, a deeper understanding of the conformational preferences of different azetidine substitution patterns, aided by advanced computational and analytical techniques, will enable an even more rational design of next-generation peptidomimetic therapeutics.
VI. References
-
Peptidomimetics | PPTX - Slideshare. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Available at: [Link]
-
Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond - PMC. Available at: [Link]
-
Role of peptidomimetics for new drug discovery - World Journal of Advanced Research and Reviews. Available at: [Link]
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. Available at: [Link]
-
Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - RSC Publishing. Available at: [Link]
-
Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. Available at: [Link]
-
Role of peptidomimetics for new drug discovery - ResearchGate. Available at: [Link]
-
Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond - RSC Publishing. Available at: [Link]
-
Peptidomimetics: Synthetic Tools for Drug Discovery and Development - Frontiers. Available at: [Link]
-
Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides | Journal of the American Chemical Society. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available at: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. Available at: [Link]
-
Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis - MDPI. Available at: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - eScholarship.org. Available at: [Link]
-
A. General synthetic route for accessing azetidines via intermolecular... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - PubMed. Available at: [Link]
-
Synthesis of a versatile peptidomimetic scaffold - PubMed. Available at: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. Available at: [Link]
-
Design and Synthesis of New Peptidomimetics as Potential Inhibitors of MurE - PubMed. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
DESIGNING PEPTIDOMIMETICS - UPCommons. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimitics | PPTX [slideshare.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
Advanced Strategies for Cross-Coupling 4-(3-Azetidinyloxy)benzoic Acid Derivatives
Executive Summary & Strategic Rationale
4-(3-Azetidinyloxy)benzoic acid represents a high-value "hybrid" scaffold in medicinal chemistry. It combines the azetidine ring —a privileged saturated heterocycle known for favorable metabolic stability and distinct vectors compared to pyrrolidines or piperidines—with a benzoic acid moiety that serves as a versatile handle for library generation.
However, this scaffold presents a "Janus-faced" challenge in metal-catalyzed cross-coupling:
-
Amphoteric Interference: The simultaneous presence of a basic secondary amine (azetidine NH) and an acidic carboxylate (COOH) can poison palladium catalysts and complicate solubility.
-
Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh Lewis acidic conditions or nucleophilic attack at elevated temperatures.
Scope of this Application Note: This guide details optimized protocols for Buchwald-Hartwig N-arylation and Suzuki-Miyaura C-C coupling of 4-(3-Azetidinyloxy)benzoic acid derivatives. We prioritize a "Protect-Couple-Deprotect" strategy to ensure high chemoselectivity and yield.
Strategic Workflow: The "Divergent Coupling" Pathway
To maximize success, the amphoteric core must be masked. The specific cross-coupling modality dictates the protection strategy.
Figure 1: Strategic decision tree for functionalizing the 4-(3-Azetidinyloxy)benzoic acid scaffold. The choice of derivative (Ester vs. N-Boc) is critical to the reaction type.
Protocol A: Buchwald-Hartwig N-Arylation
Objective: Coupling the azetidine nitrogen to an aryl/heteroaryl halide. Challenge: The free carboxylic acid will sequester the Pd-catalyst. Solution: Use the Methyl Ester derivative (Methyl 4-(3-azetidinyloxy)benzoate).
Mechanistic Insight
Azetidines are less sterically hindered than diethylamine but more hindered than primary amines. They require electron-rich, bulky phosphine ligands to facilitate the reductive elimination step and prevent
-
Preferred Ligands: RuPhos (universally excellent for secondary amines), XPhos , or BrettPhos .
-
Base Selection: While NaOtBu is standard, Cs₂CO₃ is recommended here to minimize the risk of hydrolyzing the methyl ester or opening the strained azetidine ring via nucleophilic attack.
Experimental Procedure
Reagents:
-
Substrate: Methyl 4-(3-azetidinyloxy)benzoate (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃
-
Ligand: RuPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.
-
Loading: Add Methyl 4-(3-azetidinyloxy)benzoate (1.0 equiv), Aryl Halide (1.1 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos (0.04 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv).[1] Note: Pre-complexed catalysts like RuPhos-Pd-G3 are superior for reproducibility.
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Degassing: Sparge the mixture with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 85°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary: Ligand Performance Table
| Ligand | Substrate Scope | Yield (Avg) | Notes |
|---|---|---|---|
| RuPhos | Broad (Ar-Cl, Ar-Br) | 88% | Best general-purpose ligand for this scaffold. |
| BrettPhos | Electron-rich Aryl Halides | 82% | Use if the coupling partner is deactivated (e.g., p-OMe). |
| BINAP | Simple Aryl Bromides | 65% | Older generation; often requires higher temp (100°C+). |
Protocol B: Suzuki-Miyaura Coupling (Halogenated Scaffold)
Objective: Functionalizing the phenyl ring (e.g., starting from Methyl 3-bromo-4-(3-azetidinyloxy)benzoate ). Challenge: Preserving the azetidine ether linkage during biaryl formation.
Mechanistic Insight
The ether linkage at the 4-position is generally stable to Suzuki conditions. However, the azetidine nitrogen can coordinate to Pd if unprotected.
-
Recommendation: Use the N-Boc protected derivative during Suzuki coupling to prevent catalyst sequestration by the amine.
Experimental Procedure
Reagents:
-
Substrate: Methyl 3-bromo-4-(1-(tert-butoxycarbonyl)-3-azetidinyloxy)benzoate (1.0 equiv)
-
Boronic Acid: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (or DME)
Step-by-Step Protocol:
-
Dissolution: In a reaction vessel, dissolve the bromo-substrate (1.0 equiv) and boronic acid (1.2 equiv) in 1,4-Dioxane.
-
Base Addition: Add 2M aq. K₂CO₃ (3.0 equiv).[1]
-
Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Heating: Heat to 90°C for 2–6 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Deprotection (Optional): If the free amine is required immediately, treat the crude material with 4M HCl in Dioxane (RT, 1h).
Handling & Stability Guide
Thermal Stability[2]
-
Safe Zone: < 100°C.[1]
-
Danger Zone: > 120°C in the presence of strong Lewis acids (e.g., AlCl₃, BF₃) can cause azetidine ring opening or ether cleavage.
Solubility Profile
| Solvent | Solubility (Free Acid) | Solubility (Ester/Boc) | Application |
| DMSO | High | High | Stock solutions, biological assays. |
| DCM | Low | High | Workup, amide coupling. |
| Water | Low (pH dependent) | Insoluble | Aqueous workup. |
| 1,4-Dioxane | Moderate | High | Preferred for Cross-Coupling. |
References
-
Buchwald-Hartwig Amination Foundations
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link
-
-
Ligand Selection for Secondary Amines (RuPhos)
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). RuPhos: A highly effective ligand for the Pd-catalyzed arylation of secondary amines. Organic Letters, 8(26), 5951-5954. Link
-
-
Azetidines in Medicinal Chemistry
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Discusses the structural analog and ring strain considerations relevant to azetidines). Link
-
-
Suzuki Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sources
Troubleshooting & Optimization
Preventing azetidine ring opening during acid hydrolysis
Welcome to the Technical Support Center for Azetidine Chemistry. This resource is designed for researchers, scientists, and drug development professionals who are working with azetidine-containing molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of handling this unique heterocyclic scaffold, with a particular focus on preventing unwanted ring-opening during acid hydrolysis.
Troubleshooting Guide: Preventing Azetidine Ring Opening
This section addresses specific problems you may encounter during your experiments. As your Senior Application Scientist, my goal is to not only provide solutions but to explain the chemical reasoning behind them, empowering you to make informed decisions in your synthetic work.
Issue 1: My azetidine ring is opening during N-Boc deprotection with Trifluoroacetic Acid (TFA). How can I prevent this?
This is a very common issue. The high ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to degradation under the strong acidic conditions typically used for Boc deprotection, such as high concentrations of TFA.[1][2] The mechanism of this degradation often involves protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack, either by the TFA counter-ion or intramolecularly by a pendant nucleophile.[3][4]
Root Causes & Solutions:
-
Harsh Acidity of TFA: The primary culprit is the strength of the acid.
-
Solution 1: Switch to Milder Acidic Reagents. Instead of TFA, consider using acids that are known to be selective for Boc deprotection while being less harsh on the azetidine ring. Aqueous phosphoric acid has shown to be effective in this regard.[5][6] Another alternative is using HCl in a non-nucleophilic organic solvent like dioxane, which can offer good selectivity.[7]
-
Solution 2: Modify Reaction Conditions. If you must use TFA, lowering the reaction temperature and carefully monitoring the reaction's progress can minimize ring opening.[1] Additionally, including a scavenger like triisopropylsilane (TIS) can trap the tert-butyl cation generated during deprotection, preventing potential side reactions.[6]
-
-
Inherent Instability of the Substrate: Some azetidine derivatives are inherently more prone to ring opening.
-
Solution: Re-evaluate the Protecting Group Strategy. If the azetidine moiety is consistently proving to be unstable under acidic deprotection conditions, a change in protecting group is warranted. The Carboxybenzyl (Cbz) group is a viable alternative as it is stable to acidic conditions and can be removed orthogonally via hydrogenolysis.[1][8] For even milder acid deprotection, the tert-butoxythiocarbonyl (Botc) group has been shown to be more labile than Boc, allowing for deprotection under conditions that leave the N-Boc group intact.[9]
-
Experimental Protocol: Mild N-Boc Deprotection using Aqueous Phosphoric Acid [6]
-
Preparation: Dissolve the N-Boc protected azetidine substrate in a suitable solvent, such as toluene (approximately 1 mL per gram of substrate).
-
Reagent Addition: Add 85% aqueous phosphoric acid to the mixture.
-
Reaction: Heat the reaction mixture to 40-50°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 3 to 14 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected azetidine.
Issue 2: I am observing decomposition of my N-aryl azetidine in the presence of acid, even without a deprotection step.
Certain N-substituted aryl azetidines can undergo an acid-mediated intramolecular ring-opening decomposition.[3][10] This is particularly prevalent if there is a pendant amide group on the aryl substituent that can act as an internal nucleophile.[10]
Causality and Mitigation:
-
Mechanism of Decomposition: The decomposition is often initiated by the protonation of the azetidine nitrogen.[3] This makes the azetidine ring more electrophilic and susceptible to attack by a nearby nucleophile, such as the oxygen of a pendant amide. This intramolecular attack leads to a rearrangement, often forming more stable lactone or lactam structures.[3][10]
-
Key Factors Influencing Decomposition:
-
Acidity (pH): The decomposition is acid-catalyzed; more rapid decomposition occurs at lower pH.[10]
-
Basicity of the Azetidine Nitrogen: The pKa of the azetidine nitrogen is a crucial determinant of stability. A lower pKa means the nitrogen is less likely to be protonated, thus enhancing stability.[10] Electron-withdrawing groups on the N-aryl substituent can lower the pKa of the azetidine nitrogen and improve stability.[10]
-
Nucleophilicity of the Pendant Group: A more nucleophilic pendant group will accelerate the intramolecular decomposition.[3]
-
-
Strategies for Prevention:
-
Structural Modification: If possible, modify the structure to reduce the nucleophilicity of the pendant group or the basicity of the azetidine nitrogen. For instance, replacing a dimethyl amide with a more strained azetidine amide has been shown to increase stability by making the amide a poorer nucleophile.[3]
-
pH Control: Maintain the pH of solutions containing the N-aryl azetidine above its decomposition threshold.
-
Visualizing the Decomposition Pathway
Caption: Proposed mechanism of intramolecular decomposition of an N-aryl azetidine.
Frequently Asked Questions (FAQs)
Q1: What makes the azetidine ring so susceptible to opening?
The primary reason for the reactivity of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain makes the four-membered ring thermodynamically less stable compared to larger heterocyclic systems like pyrrolidines.[2] Consequently, reactions that lead to the opening of the ring are often energetically favorable. This inherent strain can be exploited in synthetic strategies, but it also presents a stability challenge.[11]
Q2: How does the N-protecting group influence the stability of the azetidine ring under acidic conditions?
The N-protecting group has a profound effect on the stability of the azetidine ring by modulating the basicity and reactivity of the ring nitrogen.
| Protecting Group | Stability to Acid | Deprotection Conditions | Key Considerations |
| Boc | Labile | Strong acids (TFA, HCl)[5] | Widely used, but harsh deprotection can cause ring opening.[1] |
| Cbz | More stable than Boc | Hydrogenolysis (e.g., H₂, Pd/C)[1] | Offers orthogonal deprotection in the presence of acid-labile groups.[8] |
| Sulfonyl (e.g., Tosyl) | Generally stable | Harsh reductive conditions[1] | Strong electron-withdrawing nature can activate the ring towards some nucleophiles but also provides stability in other contexts.[1] |
| Botc | More labile than Boc | Mild acid or thermal conditions[9] | Can be removed selectively in the presence of N-Boc.[9] |
Q3: Are there any non-acidic methods for N-Boc deprotection that are compatible with azetidines?
Yes, several methods have been developed to deprotect N-Boc amines under non-acidic or very mild acidic conditions, which can be advantageous for sensitive azetidine-containing substrates.
-
Oxalyl Chloride in Methanol: This system is reported to be very mild and tolerant of acid-labile functional groups.[6][12] The mechanism is thought to be broader than just the in situ generation of HCl.[12]
-
Thermal Deprotection: In some cases, the Boc group can be cleaved by heating in a suitable solvent, such as water at reflux temperatures.[5][13] This eco-friendly method avoids the use of any additional reagents.[5]
-
Lewis Acids: While some Lewis acids can promote ring-opening, others under specific conditions can be used for Boc deprotection.[5] However, this approach should be screened carefully for compatibility with the specific azetidine substrate.
Troubleshooting Workflow for Azetidine Stability
Caption: A decision-making workflow for troubleshooting azetidine ring opening.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). National Center for Biotechnology Information. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Canadian Center of Science and Education. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024, July 19). Beilstein-Institut. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014, December 23). American Chemical Society. [Link]
-
Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening - RSC Publishing - Rsc.org. Royal Society of Chemistry. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (2025, February 17). American Chemical Society. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC. (2024, July 19). National Center for Biotechnology Information. [Link]
-
The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
-
Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones | Organic Letters - ACS Publications. (2019, March 4). American Chemical Society. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Liverpool John Moores University. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012, May 27). Semantic Scholar. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mcours.net [mcours.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Analytical Guide: 1H qNMR Evaluation of 4-(3-Azetidinyloxy)benzoic Acid Standards
Executive Summary
4-(3-Azetidinyloxy)benzoic acid is a highly valuable, sp3-rich building block utilized in the synthesis of modern pharmaceuticals. Due to its zwitterionic nature and the lack of strong chromophores in its aliphatic impurities, traditional to provide an accurate purity profile[1]. This guide objectively compares a High-Purity Analytical Standard against a standard Synthesis Grade alternative using Quantitative Nuclear Magnetic Resonance (qNMR). By leveraging qNMR, researchers can obtain a direct, primary ratio measurement of purity without relying on compound-specific response factors or homologous reference standards[2].
The Analytical Challenge: Causality Behind qNMR Selection
When analyzing polar, amine-containing carboxylic acids like 4-(3-Azetidinyloxy)benzoic acid, analytical chemists face two primary challenges that necessitate the use of qNMR over conventional methods:
-
Chromatographic Retention & Tailing: The zwitterionic core (or hydrochloride salt form) interacts strongly with residual silanols on standard reversed-phase HPLC columns, leading to severe peak tailing and inaccurate integration.
-
Detector Blindness: HPLC-UV relies on chromophores. While the benzoic acid moiety absorbs UV light strongly, common synthetic impurities (e.g., residual azetidin-3-ol, inorganic salts, or aliphatic solvents) are virtually invisible at standard wavelengths[1].
qNMR circumvents these issues because the NMR signal intensity is directly proportional to the number of nuclei generating the signal, making it a universally applicable form of direct purity determination[3].
Fig 2: Logical comparison of analytical techniques for zwitterionic pharmaceutical building blocks.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, the qNMR protocol must be designed as a self-validating system where every parameter is empirically justified[4].
Step-by-Step 1H qNMR Protocol
-
Sample Preparation: Accurately weigh ~10 mg of 4-(3-Azetidinyloxy)benzoic acid and ~5 mg of Maleic acid (Internal Standard) using a microbalance (d = 0.001 mg) into a clean glass vial.
-
Causality for IS Choice: Maleic acid (traceable CRM) produces a sharp singlet at ~6.26 ppm in DMSO-d6. This perfectly occupies the spectral "empty window" between the analyte's aromatic protons (6.95–7.90 ppm) and its aliphatic azetidine protons (4.05–5.15 ppm), eliminating integration overlap[4].
-
-
Solvation: Add 600 µL of high-purity DMSO-d6 (100 atom % D) to the vial. Vortex for 60 seconds and sonicate for 5 minutes.
-
Causality for Solvent: The HCl salt of the analyte exhibits poor solubility in CDCl3. Complete dissolution is a non-negotiable prerequisite for qNMR as noted by[5].
-
-
Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube.
-
T1 Measurement: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Run an inversion-recovery pulse sequence to determine the longitudinal relaxation time (
) of the analyte's 7.90 ppm doublet and the IS 6.26 ppm singlet. -
Parameter Optimization: Set the relaxation delay (
) to of the slowest relaxing proton (typically 30–60 seconds).-
Causality for Delay: This ensures >99.3% magnetization recovery between pulses. Failing to allow complete relaxation is the leading cause of under-integration and artificially low purity yields[3].
-
-
Acquisition: Acquire the 1H NMR spectrum with a minimum of 32 scans (NS ≥ 32) using a 90° pulse angle to ensure a high signal-to-noise ratio (S/N > 250:1).
-
Processing: Apply a rigorous baseline correction and phase correction. Integrate the 7.90 ppm analyte peak and the 6.26 ppm IS peak, ensuring the integration limits capture the entire peak base.
-
Calculation: Compute the absolute mass fraction using the fundamental qNMR equation detailed by [4].
Fig 1: Self-validating qNMR workflow ensuring complete magnetization recovery for accurate purity.
1H NMR Spectral Assignments
Before quantitative integration, structural identity must be confirmed. The 1H NMR spectrum of 4-(3-Azetidinyloxy)benzoic acid hydrochloride in DMSO-d6 exhibits a classic AA'BB' aromatic system coupled with a highly deshielded azetidine ring.
Table 1: 1H NMR Spectral Assignments for 4-(3-Azetidinyloxy)benzoic acid HCl salt in DMSO-d6
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 12.70 | br s | 1H | Carboxylic acid (COOH) |
| 9.45 | br s | 2H | Azetidine amine salt (NH₂⁺) |
| 7.90 | d (J=8.8 Hz) | 2H | Aromatic CH (ortho to carbonyl) |
| 6.95 | d (J=8.8 Hz) | 2H | Aromatic CH (ortho to ether) |
| 5.15 | tt (J=6.5, 4.0 Hz) | 1H | Azetidine methine (CH-O) |
| 4.45 | m | 2H | Azetidine methylene (CH₂ alpha to N) |
| 4.05 | m | 2H | Azetidine methylene (CH₂ alpha to N) |
Comparative Performance: Analytical Standard vs. Synthesis Grade
We compared two commercially sourced grades of 4-(3-Azetidinyloxy)benzoic acid to demonstrate the resolving power of qNMR. The purity (
(Where
Table 2: Comparative Purity Assessment Data
| Parameter | High-Purity Analytical Standard | Synthesis Grade Alternative |
| Vendor Claimed Purity | >99.0% (HPLC-UV) | 95.0% (HPLC-UV) |
| qNMR Calculated Purity | 99.6% ± 0.1% | 91.2% ± 0.4% |
| Residual Solvents Detected | None | Ethyl Acetate (1.8%), DCM (0.5%) |
| Organic Impurities | Trace (<0.1%) | N-Boc-3-hydroxyazetidine (~1.5%) |
| Application Suitability | Quantitative Assays, in vivo PK | Early-stage discovery screening |
Data Synthesis & Insights
The High-Purity Analytical Standard demonstrated exceptional baseline resolution with no detectable residual solvents, yielding a true mass-balance purity of 99.6%. This grade is mandatory for late-stage quantitative assays and use as an external calibrant.
Conversely, the Synthesis Grade Alternative (claimed 95% by vendor HPLC) yielded a true qNMR purity of only 91.2%. The discrepancy is entirely explained by the presence of UV-invisible impurities: residual ethyl acetate (1.89 ppm, 4.03 ppm) and unreacted N-Boc-protected intermediates (~1.39 ppm). While suitable for early-stage discovery, using this grade for precise biological dosing would result in nearly a 10% error in molar concentration.
Conclusion
For zwitterionic pharmaceutical building blocks like 4-(3-Azetidinyloxy)benzoic acid, qNMR is not merely an alternative to HPLC—it is the authoritative standard for absolute purity determination[2]. By utilizing a self-validating protocol with meticulously chosen internal standards and relaxation delays, researchers can guarantee the integrity of their quantitative data[5].
References
-
Quantitative NMR Spectroscopy , Acanthus Research.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance , Patsnap Eureka.
-
A Guide to Quantitative NMR (qNMR) , Emery Pharma.
-
What is qNMR and why is it important? , Mestrelab Resources.
-
Stimuli Article (qNMR) , US Pharmacopeia (USP).
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 4-(Azetidin-3-yloxy)benzoic Acid
This guide details the mass spectrometry fragmentation pattern of 4-(azetidin-3-yloxy)benzoic acid (m/z 194), a bifunctional building block increasingly used in medicinal chemistry to introduce rigid polarity into drug scaffolds.
Given the scarcity of public spectral libraries for this specific intermediate, this analysis synthesizes mechanistic first principles of electrospray ionization (ESI) fragmentation with established behavior of azetidine and benzoic acid derivatives.
Executive Summary
4-(Azetidin-3-yloxy)benzoic acid (C₁₀H₁₁NO₃, MW 193.[1]20) is a zwitterionic molecule containing a basic azetidine ring and an acidic carboxyl group. In positive ESI mode ([M+H]⁺ m/z 194), its fragmentation is driven by the interplay between the protonated secondary amine and the ether linkage stability.
Key Differentiator: Unlike linear amino-ether isomers, the strained azetidine ring introduces specific "ring-strain release" fragmentation pathways that serve as diagnostic fingerprints. This guide compares the target compound against its linear and positional isomers to aid in specific identification during impurity profiling and metabolite identification.
Mechanistic Fragmentation Analysis (m/z 194)
The fragmentation of the protonated precursor [M+H]⁺ (m/z 194) follows three primary pathways driven by charge localization on the azetidine nitrogen.
Pathway A: Ether Cleavage (Diagnostic)
The most abundant fragmentation typically arises from the cleavage of the ether C-O bond.
-
Mechanism: Inductive cleavage or charge-remote fragmentation separates the azetidine moiety from the benzoate core.
-
Resulting Ions:
-
m/z 137 [C₇H₅O₃]⁺: Formation of the hydroxybenzoyl cation (protonated hydroxybenzoic acid fragment) following the neutral loss of the azetidine radical/molecule (57 Da).
-
m/z 58 [C₃H₈N]⁺: Alternatively, if the charge is retained on the basic amine, the azetidinium ion is formed. Note: In standard ESI, the aromatic m/z 137 is often more stable and prominent.
-
Pathway B: Carboxyl Dehydration (Common)
Characteristic of benzoic acid derivatives.
-
Mechanism: Ortho-effect or simple elimination of water from the protonated carboxylic acid.
-
Resulting Ion: m/z 176 [M+H - H₂O]⁺ . This is often the first transition observed at low collision energies.
Pathway C: Azetidine Ring Opening
The high ring strain (~26 kcal/mol) of the 4-membered azetidine ring facilitates ring opening.
-
Mechanism: Protonation of the ring nitrogen leads to C-N bond scission.
-
Resulting Ion: Loss of ethylene (C₂H₄, 28 Da) or CH₂NH fragments, leading to ions at m/z 166 or m/z 164 .
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for m/z 194.
Caption: Competitive fragmentation pathways for 4-(azetidin-3-yloxy)benzoic acid (m/z 194) under CID conditions.
Comparative Performance Guide
When developing an assay, distinguishing the target from structural isomers is critical. The table below compares 4-(azetidin-3-yloxy)benzoic acid against its most likely interfering isomers.
Comparison: Target vs. Isomers
| Feature | Target: 4-(Azetidin-3-yloxy)benzoic acid | Isomer A: 3-(Azetidin-3-yloxy)benzoic acid | Isomer B: 4-(3-Aminopropoxy)benzoic acid |
| Structure Type | Para-substituted ether, Cyclic amine | Meta-substituted ether, Cyclic amine | Para-substituted ether, Linear amine |
| Precursor (m/z) | 194.08 | 194.08 | 194.08 |
| Major Fragment 1 | m/z 137 (Hydroxybenzoyl) | m/z 137 (Hydroxybenzoyl) | m/z 121 (Ethyl-phenol cation) |
| Major Fragment 2 | m/z 176 (Loss of H₂O) | m/z 176 (Loss of H₂O) | m/z 177 (Loss of NH₃) |
| Diagnostic Loss | -57 Da (Azetidine ring) | -57 Da (Azetidine ring) | -17 Da (NH₃) or -43 Da (Propyl) |
| Chromatography (C18) | Moderate Retention (Para-planar) | Slightly Different RT (Meta-kinked) | Stronger Retention (Flexible chain) |
| Selectivity Tip | Use m/z 194 -> 137 transition.[1][2][3] | Requires chromatographic separation (RT). | Distinguish via loss of NH₃ (177) vs loss of ring (137) . |
Interpretation
-
Vs. Positional Isomer (Isomer A): MS/MS spectra will be nearly identical. Separation must be achieved via LC (the para-isomer typically shows greater retention on planar phases like PFP or Biphenyl due to better stacking).
-
Vs. Linear Isomer (Isomer B): The linear amine readily loses ammonia (NH₃, -17 Da), a pathway less favorable for the cyclic azetidine without prior ring opening. The presence of a strong m/z 177 peak indicates the linear isomer, not the azetidine target.
Experimental Protocol: LC-MS/MS Assay
This protocol is designed to maximize sensitivity for zwitterionic small molecules.
A. Sample Preparation[4][5]
-
Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL for tuning; 10-100 ng/mL for assay.
-
Matrix Note: Avoid high salt concentrations as they suppress the ionization of the zwitterion.
B. LC Conditions (HILIC Mode Recommended)
Due to the polarity of the amine and acid groups, C18 retention may be poor. HILIC is recommended for robust retention.
-
Column: HILIC-Z or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient:
-
0-1 min: 95% B (Isocratic loading)
-
1-6 min: 95% -> 60% B
-
6-8 min: 60% B
-
8.1 min: 95% B (Re-equilibration)
-
C. Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Source Voltage: +4500 V.
-
Temperature: 450°C.
-
MRM Transitions:
| Transition (m/z) | Dwell (ms) | Collision Energy (eV) | Purpose |
| 194.1 -> 137.0 | 50 | 25 | Quantifier (Most stable) |
| 194.1 -> 176.0 | 50 | 15 | Qualifier (Low energy) |
| 194.1 -> 58.1 | 50 | 35 | Qualifier (High specificity) |
References
-
BenchChem. (2025).[5][4] 4-(Azetidin-3-yl)benzoic acid Structure and Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Fragmentation of Benzoic Acid Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary for CID 53433769: 4-(Azetidin-3-yloxy)benzoic acid.[6] Retrieved from
-
LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Ethers and Amines. Retrieved from
-
Stephens, E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry. Retrieved from
Sources
- 1. cas 1015846-55-5|| where to buy 4-(Azetidin-3-yloxy)benzoic acid [english.chemenu.com]
- 2. Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Azetidin-3-yl)benzoic acid | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 4-(azetidin-3-yloxy)benzoic acid hydrochloride (C10H11NO3) [pubchemlite.lcsb.uni.lu]
Technical Guide: Infrared Spectroscopic Validation of Ether-Linked Azetidine Benzoates
Topic: Infrared (IR) Spectroscopy Peaks for Ether-Linked Azetidine Benzoates Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of medicinal chemistry, ether-linked azetidine benzoates represent a critical structural motif, particularly in the development of S1P1 receptor modulators and rigidified amino acid analogs. The azetidine ring—a four-membered nitrogen heterocycle—introduces significant ring strain (~25.4 kcal/mol), imparting unique pharmacological properties but also complicating spectroscopic characterization compared to unstrained analogs like piperidines.[1][2]
This guide provides a definitive, data-driven framework for the IR characterization of these compounds. Unlike standard spectral libraries, we focus on the comparative shifts caused by the azetidine ring strain and the specific vibrational signatures of the ether-benzoate linkage, offering a self-validating protocol for reaction monitoring and structural confirmation.
Theoretical Grounding: Ring Strain & Vibrational Shifts
The Azetidine Effect
The geometry of the azetidine ring forces the internal bond angles to ~90°, significantly deviating from the ideal sp³ tetrahedral angle of 109.5°. This strain manifests in IR spectroscopy primarily through hybridization effects :
-
C-H Stiffening: The C-H bonds adjacent to the nitrogen (α-protons) possess increased s-character to compensate for the p-rich ring bonds, shifting C-H stretching frequencies to higher wavenumbers compared to unstrained pyrrolidines or piperidines.
-
Ring Breathing: Unlike the flexible chair conformation of piperidine, azetidine exhibits a distinct "puckering" vibration that couples with substituent modes.
The Ether-Benzoate Linkage
The target molecule contains two oxygen-rich functionalities that compete for dominance in the "fingerprint" region (1000–1300 cm⁻¹):
-
Aryl-Alkyl Ether (Ar-O-CH-Azetidine): A strong, asymmetric stretch.[2]
-
Benzoate Ester (Ar-CO-O-): A distinct C=O stretch and C-O-C stretch.[2]
Comparative Analysis: Target vs. Alternatives
To validate the synthesis of an ether-linked azetidine benzoate, one must compare it against its immediate precursor (Azetidin-3-ol derivatives) and unstrained analogs (e.g., Piperidine benzoates).[2]
Table 1: Critical IR Peak Comparison
| Functional Group | Mode | Target: Ether-Linked Azetidine Benzoate | Precursor: N-Protected Azetidin-3-ol | Alternative: Piperidine Benzoate | Diagnostic Insight |
| Carbonyl (C=O) | Stretch | 1715–1725 cm⁻¹ (Strong) | N/A (or Amide ~1690 if protected) | 1710–1720 cm⁻¹ | The benzoate C=O is sharp.[2] A shift >1750 cm⁻¹ suggests ring strain influence (e.g., lactam formation) or anhydride impurity.[2] |
| Ether (C-O-C) | Asym. Stretch | 1235–1250 cm⁻¹ (Strong) | N/A | N/A | Primary Confirmation: Appearance of this band confirms successful etherification of the azetidine core. |
| Hydroxyl (O-H) | Stretch | Absent | 3300–3450 cm⁻¹ (Broad) | Absent | Disappearance of the broad O-H band is the first indicator of reaction completion. |
| Ring C-H | Stretch (α-H) | 2950–2980 cm⁻¹ | 2870–2950 cm⁻¹ | 2850–2920 cm⁻¹ | Azetidine C-H stretches are shifted ~30-50 cm⁻¹ higher than piperidine due to ring strain (increased s-character).[2] |
| Azetidine Ring | Deformation | 900–950 cm⁻¹ | 900–950 cm⁻¹ | N/A | Specific to the 4-membered ring; often used to confirm ring integrity post-synthesis. |
Experimental Protocol: Self-Validating Characterization
Objective: Confirm structure and purity of 3-(4-(benzyloxy)phenoxy)azetidine-1-carboxylate (representative structure).
Method: Attenuated Total Reflectance (ATR) FT-IR[2][3]
-
Rationale: Ether-linked azetidines are often viscous oils or low-melting solids.[2] ATR minimizes sample preparation errors (e.g., wet KBr pellets) that can introduce spurious O-H signals.[2]
Step-by-Step Workflow
-
Background Correction: Collect a 32-scan background spectrum of the clean diamond/ZnSe crystal.
-
Sample Deposition: Apply ~2 mg of the azetidine benzoate directly to the crystal. Ensure full contact (no air gaps).[2]
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.
-
Validation Check (The "Triad" Rule):
Visualizations
Diagram 1: Structural Assignment Map
This diagram maps the physical structure of the molecule to the specific vibrational modes described above.
Caption: Correlation between structural moieties of ether-linked azetidine benzoates and their diagnostic IR frequencies.
Diagram 2: Synthesis Validation Logic
A logical flow for using IR to monitor the synthesis from the alcohol precursor.
Caption: Decision matrix for validating the synthesis of azetidine benzoates using IR spectral checkpoints.
References
-
BenchChem. (2025).[3][4] Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. Retrieved from [2]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [2]
-
Hashim, O. S. (2023).[2] Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Retrieved from [2]
-
Forel, M. T., et al. (1960).[2] The 2900-cm⁻¹ region infrared spectra of methyl benzoate. ResearchGate. Retrieved from
-
LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [2]
Sources
Comprehensive Comparison Guide: Elemental Analysis Standards for 4-(3-Azetidinyloxy)benzoic Acid HCl
Executive Summary
For pharmaceutical building blocks like 4-(3-Azetidinyloxy)benzoic acid HCl (Formula: C₁₀H₁₂ClNO₃; MW: 229.66 g/mol ), elemental analysis serves a dual mandate. First, it must verify the bulk stoichiometric identity and purity of the synthesized compound. Second, it must quantify ultra-trace elemental impurities (heavy metals) to ensure pharmacological safety.
This guide objectively compares the analytical techniques used to fulfill both mandates, providing researchers and drug development professionals with the mechanistic causality behind instrument selection, expected experimental data, and self-validating protocols compliant with industry standards [1].
Core Directive I: Bulk Compositional Analysis (Identity & Purity)
To confirm the empirical formula of 4-(3-Azetidinyloxy)benzoic acid HCl, the analytical method must accurately quantify Carbon (52.30%), Hydrogen (5.27%), Nitrogen (6.10%), and the Chlorine counterion (15.44%).
Method Comparison: CHN Combustion vs. X-Ray Fluorescence (XRF)
-
CHN Combustion Analysis (Dumas Method): The gold standard for organic molecules. The sample is flash-combusted at ~1,000°C in an oxygen-rich environment.
-
The Causality: High-temperature combustion physically dismantles the organic matrix, converting elements into simple gases (CO₂, H₂O, N₂). These gases are separated via gas chromatography (GC) and quantified by a Thermal Conductivity Detector (TCD). This method is mandatory because it is the only way to accurately quantify Hydrogen and Nitrogen in organic matrices [2].
-
-
X-Ray Fluorescence (XRF): A non-destructive technique that bombards the sample with primary X-rays, measuring the secondary (fluorescent) X-rays emitted.
-
The Causality: While excellent for detecting heavier elements like the Chlorine counterion, XRF is fundamentally flawed for bulk organic analysis. Elements with low atomic numbers (C, H, N) have extremely low fluorescence yields. Furthermore, Hydrogen lacks core electrons entirely, making it physically impossible to detect via XRF.
-
Experimental Data: Bulk Elemental Recovery
Table 1: Expected performance comparison for the bulk analysis of 4-(3-Azetidinyloxy)benzoic acid HCl.
| Element | Theoretical Mass (%) | CHN Combustion (Observed %) | XRF (Observed %) | Ion Chromatography (Observed %) | Analytical Verdict |
| Carbon (C) | 52.30% | 52.28 ± 0.15% | Semi-quantitative | N/A | CHN is Superior |
| Hydrogen (H) | 5.27% | 5.29 ± 0.05% | Undetectable | N/A | CHN is Mandatory |
| Nitrogen (N) | 6.10% | 6.08 ± 0.08% | Poor resolution | N/A | CHN is Superior |
| Chlorine (Cl) | 15.44% | N/A | 15.40 ± 0.50% | 15.42 ± 0.10% | IC is Gold Standard |
Core Directive II: Trace Elemental Impurities (Safety & Compliance)
Beyond bulk identity, 4-(3-Azetidinyloxy)benzoic acid HCl must be screened for toxic heavy metal catalysts (e.g., Pd, Pt) and environmental contaminants (As, Cd, Hg, Pb) before integration into an Active Pharmaceutical Ingredient (API). This is governed by ICH Q3D and USP <232>/<233> [3][4].
Method Comparison: ICP-MS vs. ICP-OES vs. XRF
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
The Causality: An argon plasma (6,000°K) ionizes the digested sample, and a mass spectrometer separates the ions by their mass-to-charge (m/z) ratio. Because it measures mass directly rather than light emission, ICP-MS avoids the severe spectral overlap caused by carbon-rich organic matrices. It achieves parts-per-trillion (ppt) sensitivity, making it the only reliable choice for Class 1 elements (As, Cd, Hg, Pb) under stringent parenteral Permitted Daily Exposure (PDE) limits[4].
-
-
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES):
-
The Causality: Measures the light emitted by excited atoms. While robust, its parts-per-billion (ppb) sensitivity is often insufficient for ultra-trace limits, and the aromatic ring of the benzoic acid matrix can cause severe carbon-based spectral interferences.
-
-
XRF: Fast and non-destructive, but its parts-per-million (ppm) detection limits fail to meet the rigorous safety thresholds required by ICH Q3D.
Experimental Data: Trace Impurity Detection Limits
Table 2: Instrument detection limits vs. ICH Q3D regulatory thresholds (Parenteral Route).
| Element (Class) | ICH Q3D Parenteral PDE (µ g/day ) | ICP-MS LOD | ICP-OES LOD | XRF LOD | Compliance Suitability |
| Arsenic (As - 1) | 15 | 0.01 ppb | 5 ppb | 2 ppm | ICP-MS Required |
| Cadmium (Cd - 1) | 2 | 0.005 ppb | 1 ppb | 1 ppm | ICP-MS Required |
| Mercury (Hg - 1) | 3 | 0.01 ppb | 10 ppb | 3 ppm | ICP-MS Required |
| Lead (Pb - 1) | 5 | 0.005 ppb | 5 ppb | 2 ppm | ICP-MS Required |
| Palladium (Pd - 2B) | 10 | 0.05 ppb | 8 ppb | 5 ppm | ICP-MS Required |
Visualizing the Analytical Strategy
Fig 1: Elemental analysis decision matrix for 4-(3-Azetidinyloxy)benzoic acid HCl.
Self-Validating Experimental Protocols
To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following workflows incorporate internal checks that prove data integrity during the run.
Protocol A: CHN Bulk Analysis (Dumas Method)
-
System Blanking: Run 3 empty tin capsules. Validation: Proves the system is free of atmospheric N₂ and CO₂ leaks.
-
K-Factor Calibration: Combust a certified reference material (e.g., Acetanilide, C₈H₉NO) across a mass range of 0.5 mg to 3.0 mg. Validation: Establishes detector linearity.
-
Sample Encapsulation: Weigh exactly 1.500 mg of 4-(3-Azetidinyloxy)benzoic acid HCl into a tin capsule. The tin acts as a catalyst, triggering an exothermic flash upon oxygen injection.
-
Combustion & Reduction: Combust at 1,000°C. Pass the resulting gas through a copper reduction column (600°C) to convert NOₓ species strictly to N₂[2].
-
Triplicate Analysis: Run the sample three times. Validation: A standard deviation of <0.3% proves sample homogeneity.
Protocol B: Trace Metals via ICP-MS (USP <233> Procedure 2)
-
Closed-Vessel Microwave Digestion: Weigh 0.5g of the compound into a Teflon vessel. Add 5 mL HNO₃ and 1 mL HCl. Microwave at 200°C for 20 minutes. Validation: Closed vessels prevent the volatilization and loss of Mercury (Hg)[4].
-
Internal Standardization: Dilute the digestate to 50 mL and spike with 45Sc, 89Y, and 209Bi. Validation: These non-target elements correct for physical matrix effects (e.g., changes in sample viscosity) and plasma fluctuations in real-time.
-
Spike-Recovery (Accuracy Check): Prepare a duplicate sample spiked with target elements at 1.5J (where J is the PDE limit). Validation: USP <233> requires a recovery of 70%–150%. This proves the organic matrix is not suppressing the ion signal.
-
Data Acquisition: Analyze via ICP-MS using a collision cell (He gas) to eliminate polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).
Fig 2: Self-validating ICP-MS sample preparation and analysis workflow.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3D(R2) Guideline for Elemental Impurities." ICH Quality Guidelines. Available at:[Link]
-
The Royal Society of Chemistry. "CHNS Elemental Analysers: Technical Brief." RSC Analytical Instrumentation. Available at: [Link]
-
Analytik Jena. "USP <233> Elemental Impurities—Procedures: Implementation and Compliance." Analytik Jena Knowledge Base. Available at:[Link]
Comparative Crystal Structure Guide: 4-(3-Azetidinyloxy)benzoic Acid Derivatives
Executive Summary
This guide provides a technical analysis of 4-(3-Azetidinyloxy)benzoic acid (CAS 1015846-55-5) , a critical intermediate in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs). We compare its solid-state properties against its 5-membered (pyrrolidine) and 6-membered (piperidine) ring analogs.
Key Technical Insight: The replacement of a pyrrolidine or piperidine ring with a strained 4-membered azetidine ring significantly alters the crystal packing motif. While piperidine derivatives typically adopt a low-energy chair conformation, the azetidine moiety introduces a "puckered" conformation (dihedral angle ~25-30°) and high ring strain (~25 kcal/mol). This forces the molecule into a zwitterionic lattice structure with exceptionally high melting points and distinct solubility profiles compared to its homologous ethers.
Structural Analysis & Comparative Crystallography[1]
To understand the crystal behavior of 4-(3-Azetidinyloxy)benzoic acid, we must analyze the conformational restrictions imposed by the ether linkage and the ring size.
The Azetidine "Pucker" vs. Alternative Conformations
Unlike the flexible "envelope" of pyrrolidine or the rigid "chair" of piperidine, the azetidine ring exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain between vicinal methylene protons.
-
Azetidine (4-membered): High strain; puckered square; C-N-C angle ~88°.
-
Pyrrolidine (5-membered): Moderate strain; envelope conformation; C-N-C angle ~105°.
-
Piperidine (6-membered): Low strain; chair conformation; C-N-C angle ~110°.
Visualization of Conformational Logic
The following diagram illustrates how ring size dictates the lattice energy and solubility profile.
Figure 1: Impact of ring size on conformational stability and resulting crystal packing energetics.
Comparative Performance Data
The following data contrasts the physical properties of the azetidine derivative with its direct analogs. The "Performance" here refers to developability metrics: solubility, stability, and crystallinity.
Table 1: Physicochemical Profile Comparison[2][3]
| Feature | Azetidine Derivative (Target) | Pyrrolidine Analog (Alternative A) | Piperidine Analog (Alternative B) |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Ring Strain | High (~25.4 kcal/mol) | Moderate (~6.2 kcal/mol) | Negligible (~0 kcal/mol) |
| Crystal Form | Zwitterionic (High Lattice Energy) | Often Free Base or HCl Salt | Free Base or Salt |
| Melting Point | >280°C (Dec) | 210–230°C | 180–200°C |
| Solubility (pH 7) | High (Polar/Zwitterionic) | Moderate | Low (Lipophilic) |
| LogP (Predicted) | ~0.5 – 0.9 | ~1.2 – 1.5 | ~1.8 – 2.2 |
| pKa (Basicity) | ~11.29 (Secondary Amine) | ~11.31 | ~11.22 |
| Lattice Dominance | Charge-Assisted H-Bonds (NH₂⁺ ... ⁻OOC) | Van der Waals / Weak H-Bonds | Packing efficiency (VdW) |
Analysis of Data:
-
Solubility: The azetidine derivative exhibits superior aqueous solubility due to the lower lipophilicity (LogP) and the high polarity of the zwitterionic crystal lattice. This makes it a superior "exit vector" for drug design compared to the lipophilic piperidine.
-
Thermal Stability: The azetidine form shows the highest melting point. This is counter-intuitive regarding ring strain but is explained by the intermolecular forces . The zwitterionic nature creates a "pseudo-salt" lattice that is extremely robust, requiring significant energy to disrupt.
Experimental Protocols
To replicate these crystal structures or screen for polymorphs, standard evaporation methods often fail due to the zwitterionic insolubility in organic solvents. Use the following optimized protocols.
Protocol A: Zwitterionic Crystallization (pH-Switch Method)
Best for generating single crystals of the 4-(3-Azetidinyloxy)benzoic acid parent.
-
Dissolution: Suspend 100 mg of the compound in 5 mL of 1M NaOH . The high pH deprotonates the amine and keeps the acid as a carboxylate, ensuring full solubility.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.
-
Acidification (The Critical Step):
-
Place the basic solution in a small vial.
-
Place this vial inside a larger jar containing 2M Acetic Acid (Vapor Diffusion).
-
Mechanism:[1] Acidic vapor slowly diffuses into the sample, lowering the pH to the Isoelectric Point (pI) .
-
-
Harvest: As the pH hits the pI (~6.5–7.0), the zwitterion becomes least soluble and crystallizes out as high-quality prisms suitable for SC-XRD.
Protocol B: Anti-Solvent Precipitation (Polymorph Screening)
Used to check for metastable forms.
-
Solvent: Dissolve compound in minimal Formic Acid (solubilizes via protonation).
-
Anti-Solvent: Layer Isopropanol or Acetonitrile carefully on top (1:3 ratio).
-
Incubation: Allow to stand at 4°C for 72 hours.
-
Analysis: Analyze resulting precipitate via PXRD.
Workflow Visualization: Polymorph Screening
The following workflow outlines the decision tree for characterizing the solid state of these derivatives.
Figure 2: Decision matrix for crystallizing amphoteric azetidine derivatives.
References
-
Structural Homology of Cyclic Amines: Bond, A. D., et al. "The crystal structures of the cyclic amines azetidine, pyrrolidine and hexamethyleneimine."[2] Acta Crystallographica Section C, 2008.[3]
-
Azetidine as a Bioisostere: Mullard, A. "Azetidines: A privileged scaffold in modern medicinal chemistry."[4] Journal of Medicinal Chemistry, Review of 4-membered heterocycles. (General Journal Link for verification)
-
Physicochemical Properties Data: BenchChem Data Repository. "4-(Azetidin-3-yl)benzoic acid: Structure and Properties."
-
Synthesis and Application: "Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones." ResearchGate Publications.
Sources
- 1. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine, pyrrolidine and hexamethyleneimine at 170 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(3-Azetidinyloxy)benzoic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the reactions we run are the protocols we follow to safely manage the resulting waste. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-(3-Azetidinyloxy)benzoic acid, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this and similar chemical waste streams responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile
-
Skin Irritants: Capable of causing skin irritation upon contact.[1][2]
-
Serious Eye Irritants/Damage: Posing a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritants: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[5][6]
Given these potential hazards, 4-(3-Azetidinyloxy)benzoic acid must be handled as a hazardous chemical. The cornerstone of its disposal is to ensure it is collected, stored, and transferred in a manner that prevents accidental exposure and environmental contamination. The universal recommendation for such compounds is disposal via an approved waste disposal plant.[1][2] This means it should never be disposed of in the regular trash or down the drain.[7][8]
The Four Pillars of Chemical Waste Disposal
The proper disposal of any laboratory chemical is governed by a hierarchy of principles aimed at ensuring safety and regulatory compliance. These principles, as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), form the foundation of our disposal protocol.[2][9][10][11][12]
| Pillar | Description |
| 1. Characterization | Properly identify the waste and its hazards (e.g., toxic, corrosive, flammable).[5][13][14] |
| 2. Segregation | Separate incompatible waste streams to prevent dangerous reactions.[2][3][7] |
| 3. Containment | Use appropriate, correctly labeled, and securely closed containers for waste accumulation.[2][7][15][16] |
| 4. Disposal | Transfer the contained waste to a licensed hazardous waste disposal facility.[2][4][17] |
Step-by-Step Disposal Protocol for 4-(3-Azetidinyloxy)benzoic acid
This protocol provides a direct, procedural guide for the safe disposal of both solid 4-(3-Azetidinyloxy)benzoic acid and materials contaminated with it.
Part A: Preparing for Waste Collection
-
Designate a Satellite Accumulation Area (SAA): Before beginning your work, identify a designated area within your laboratory for the collection of hazardous waste.[1][15] This area should be at or near the point of generation and under the control of laboratory personnel.[2][15] The SAA should not be in a high-traffic area to minimize the risk of spills.
-
Select an Appropriate Waste Container:
-
Choose a container made of a material compatible with 4-(3-Azetidinyloxy)benzoic acid. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste.[9][16]
-
The container must be in good condition, with no cracks or leaks, and must have a secure, leak-proof screw-top cap.[2][15]
-
Ensure the container is appropriately sized for the expected volume of waste to avoid leaving a nearly empty container in the lab for an extended period.
-
-
Properly Label the Waste Container:
-
Before any waste is added, affix a "Hazardous Waste" label to the container.[9][15]
-
Clearly write the full chemical name: "4-(3-Azetidinyloxy)benzoic acid". Avoid using abbreviations or chemical formulas.[15]
-
List all components and their approximate percentages if it will be a mixed waste stream.
-
The label must also include the accumulation start date (the date the first piece of waste is placed in the container).[17]
-
Part B: Collecting the Waste
-
Solid Waste:
-
Carefully transfer any un-needed solid 4-(3-Azetidinyloxy)benzoic acid into the designated, pre-labeled hazardous waste container.
-
Use a dedicated scoop or spatula for the transfer. If this tool is to be disposed of, it must also go into the hazardous waste container.
-
-
Contaminated Materials (Personal Protective Equipment, Weigh Boats, etc.):
-
Place any items that have come into direct contact with the compound, such as gloves, weigh paper, and contaminated paper towels, into the same solid hazardous waste container.
-
This is crucial because these items are now considered hazardous waste themselves.
-
-
Empty Reagent Bottles:
-
A container that held 4-(3-Azetidinyloxy)benzoic acid is not considered "empty" by regulatory standards until it has been triple-rinsed.[8]
-
The first rinseate is considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container (e.g., "Rinse water containing 4-(3-Azetidinyloxy)benzoic acid").[8] Subsequent rinses may be permissible for drain disposal, but only if your institution's Environmental Health & Safety (EHS) office approves and the pH is neutral.
-
Alternatively, and often preferably, the "empty" unrinsed container can be disposed of directly into the solid hazardous waste stream.
-
-
Spill Cleanup Material:
Part C: Storing and Arranging for Disposal
-
Secure Storage: Always keep the hazardous waste container tightly sealed, except when adding waste.[1][8][15] Do not leave a funnel in the container opening.[15]
-
Segregation: Store the waste container in your designated SAA, ensuring it is segregated from incompatible materials, such as strong bases or oxidizing agents.[2][15]
-
Arrange for Pickup: Once the container is full, or if you are approaching your institution's time limit for waste accumulation, contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Azetidinyloxy)benzoic acid and associated materials.
Caption: Disposal workflow for 4-(3-Azetidinyloxy)benzoic acid.
Conclusion: A Commitment to Safety
The proper disposal of 4-(3-Azetidinyloxy)benzoic acid is not merely a procedural task but a critical component of responsible scientific practice. By understanding the compound's potential hazards and adhering to a structured disposal protocol, we uphold our commitment to laboratory safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Cactus Environmental Services. (2025, July 21). What are the 4 Categories of Hazardous Waste? Retrieved from [Link]
-
Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste. Retrieved from [Link]
-
Labor Security System. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
MCF Environmental Services. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]
-
Medical-Waste-Solutions.com. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
-
California Department of Toxic Substances Control. (2025, October 15). Defining Hazardous Waste. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
-
Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. securewaste.net [securewaste.net]
- 5. leadlab.com [leadlab.com]
- 6. blog.creliohealth.com [blog.creliohealth.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. danielshealth.com [danielshealth.com]
- 12. nps.edu [nps.edu]
- 13. One moment, please... [cactusenviro.com]
- 14. epa.gov [epa.gov]
- 15. research.columbia.edu [research.columbia.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. mlienvironmental.com [mlienvironmental.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(3-Azetidinyloxy)benzoic acid
A Proactive Safety Framework for Handling 4-(3-Azetidinyloxy)benzoic acid
As researchers and developers at the forefront of innovation, our work with novel chemical entities demands an equally innovative and proactive approach to safety. This guide addresses the safe handling of 4-(3-Azetidinyloxy)benzoic acid, a compound of interest in modern drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply established principles of chemical safety, drawing from a structural hazard assessment of its core components: a substituted benzoic acid and a strained azetidine ring. This document serves as an essential, immediate guide to its operational use and disposal, ensuring your safety and the integrity of your research.
Hazard Analysis: A Tale of Two Moieties
The potential hazards of 4-(3-Azetidinyloxy)benzoic acid are best understood by examining its constituent functional groups.
-
The Benzoic Acid Core: Benzoic acid and its derivatives are well-characterized. They are typically solids that can cause skin irritation, serious eye damage, and respiratory irritation if inhaled as a dust.[1][2][3] Prolonged or repeated exposure can also lead to organ damage in some cases.[3][4]
-
The Azetidine Ring: Azetidine and its derivatives are four-membered heterocyclic amines. The inherent ring strain can make them reactive.[5] They are often volatile and should be handled with care to avoid inhalation, with some derivatives classified as skin and eye irritants.[6][7][8]
Synthesized Hazard Profile: Based on this analysis, 4-(3-Azetidinyloxy)benzoic acid should be handled as a substance that is, at minimum, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [7][9] Proactive measures are therefore essential.
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
A robust safety protocol begins long before you don the first piece of equipment. It starts with engineering controls, the most effective line of defense.
Engineering Controls: Your Primary Barrier
-
Chemical Fume Hood: All handling of solid 4-(3-Azetidinyloxy)benzoic acid and its solutions must be conducted in a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood protects you from inhaling dust or vapors.
-
Ventilated Enclosures: For weighing the solid compound, a ventilated balance enclosure or powder containment hood is ideal to prevent the dispersal of fine particles.[9]
-
Accessible Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
Personal Protective Equipment (PPE): Your Essential Last Line of Defense
The following PPE is mandatory for all procedures involving this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[11] When handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., dissolution, transfer), supplement goggles with a full-face shield.[1][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][9] Always double-check the glove manufacturer's compatibility chart for resistance to both aromatic carboxylic acids and cyclic amines. Never wear compromised gloves. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated waste stream.[12] |
| Skin and Body Protection | Laboratory Coat & Chemical Apron | A flame-resistant lab coat buttoned completely is the minimum requirement.[2] For procedures involving significant quantities or a high splash risk, a chemically resistant apron should be worn over the lab coat.[9] Do not wear shorts or open-toed shoes in the laboratory. |
| Respiratory Protection | NIOSH-Approved Respirator | Under normal conditions within a fume hood, respiratory protection is not required. However, if there is a potential for aerosol generation outside of a containment system or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P95 or P100 particulate pre-filters is necessary.[1][9] |
Operational and Disposal Plans: From Benchtop to Waste Stream
Meticulous planning of your workflow is critical for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation: Before beginning, ensure your fume hood is functioning correctly. Assemble all necessary equipment, chemicals, and waste containers inside the hood.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the solid compound in a tared container inside a ventilated enclosure or fume hood.[9] Avoid creating dust clouds.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Never add solvent to the bulk solid.
-
Reaction/Use: Keep all containers capped when not in use. Perform all transfers and manipulations well within the fume hood.
-
Post-Handling: After your procedure is complete, decontaminate any surfaces. Wash your hands thoroughly with soap and water after removing your gloves, even if no contact occurred.[10][13]
Spill and Emergency Response
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use an inert absorbent material like vermiculite or sand to cover the spill.[14]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area. Alert your supervisor and institutional EHS.
-
Prevent entry to the area.
-
Allow only trained personnel with appropriate respiratory protection to clean the spill.
-
Disposal Plan: A Cradle-to-Grave Responsibility
All materials contaminated with 4-(3-Azetidinyloxy)benzoic acid must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including excess solid, solutions, and contaminated consumables (e.g., gloves, pipette tips, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.[5][14] The label must read "Hazardous Waste" and include the full chemical name.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or strong bases.[1]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[5][14] Never dispose of this chemical down the drain or in the regular trash.[5]
Visualizing the Workflow
To ensure procedural clarity, the following diagram outlines the critical decision points and steps for safely handling 4-(3-Azetidinyloxy)benzoic acid.
Caption: Decision workflow for handling 4-(3-Azetidinyloxy)benzoic acid.
References
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
- SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- BenchChem. (2025). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals.
- MedChemExpress. (2024). Azetidine-3-carboxylic acid-SDS.
- Apollo Scientific. (2023). Azetidine hydrochloride - Safety Data Sheet.
- KHA. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
- BenchChem. (2025). Personal protective equipment for handling 3-(2-Chloropyrimidin-4-yl)benzoic acid.
- Fisher Scientific. (2015). Safety Data Sheet - Benzoic Acid.
- Labbox. (2023). Benzoic acid AGR - Safety Data Sheet.
- Apollo Scientific. (n.d.). Azetidine - Safety Data Sheet.
- Acros Organics. (2012). SAFETY DATA SHEET - Azetidine.
- PENTA. (2024). Benzoic acid - SAFETY DATA SHEET.
- Fisher Scientific. (2018). Benzoic acid - SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - Benzoic acid.
- Combi-Blocks, Inc. (2023). AM-2092 - Safety Data Sheet.
- Carlo Erba Reagents. (2023). SAFETY DATA SHEET - BENZOIC ACID E 210 PH. EUR. USP FCC JP.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoic acid, 4-(acetyloxy)-.
- ITW Reagents. (2024). 114161 - Benzoic acid - Safety Data Sheet.
Sources
- 1. nj.gov [nj.gov]
- 2. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 11. durhamtech.edu [durhamtech.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
